N-Nitrosothiazolidine-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitroso-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMHMRNPVACGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)N=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016082 | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88381-44-6, 86594-16-3 | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993DMQ1GJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 °C | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the structure of N-Nitrosothiazolidine-4-carboxylic acid?
An In-depth Technical Guide to the Structure of N-Nitrosothiazolidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound (NTCA), a compound of interest in food science, toxicology, and potentially in drug development due to its nature as an N-nitroso derivative of a cyclic amino acid.
Chemical Structure and Properties
This compound is a derivative of the heterocyclic amino acid thiazolidine-4-carboxylic acid (also known as thioproline). The core structure consists of a five-membered thiazolidine ring, which contains both a sulfur and a nitrogen atom. The defining feature of NTCA is the nitroso group (-N=O) attached to the nitrogen atom of the thiazolidine ring (at position 3). A carboxylic acid group is substituted at position 4 of the ring.[1][2] This compound is functionally related to alpha-amino acids.[1][2]
The IUPAC name for this compound is 3-nitroso-1,3-thiazolidine-4-carboxylic acid.[1] It is classified as an organonitrogen and an organooxygen compound.[1]
Diagram of Chemical Structure
References
An In-depth Technical Guide to the Synthesis of N-Nitrosothiazolidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis pathway for N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a compound of interest in food safety and toxicological research. The document details the key precursors, reaction conditions, and analytical methodologies pertinent to its formation and detection.
Introduction
This compound (NTCA) is a non-volatile N-nitroso compound found in various smoked and cured food products, as well as in human urine.[1][2] Its presence is an indicator of endogenous nitrosation, a process with potential implications for human health.[2] The synthesis of NTCA is primarily a two-step process involving the formation of a precursor molecule, thiazolidine-4-carboxylic acid (TCA), followed by its nitrosation.
Synthesis Pathway
The primary pathway for the synthesis of NTCA involves two key reactions:
-
Formation of Thiazolidine-4-carboxylic Acid (TCA): The precursor molecule, TCA (also known as thioproline), is formed through the condensation reaction of L-cysteine and formaldehyde.[3] This reaction typically occurs readily in aqueous solutions.
-
N-Nitrosation of Thiazolidine-4-carboxylic Acid: The secondary amine group in the TCA ring is susceptible to nitrosation by a nitrosating agent, most commonly derived from sodium nitrite under acidic conditions, to yield NTCA.[4][5]
The overall synthesis can be visualized as a sequential process, which is detailed in the experimental workflow below.
Experimental Protocols
While detailed, step-by-step laboratory synthesis protocols for NTCA are not extensively documented in publicly available literature, a representative procedure can be constructed based on established chemical principles and reported reaction conditions.
Synthesis of Thiazolidine-4-carboxylic Acid (TCA)
A general and efficient method for the synthesis of TCA, the precursor to NTCA, has been reported with high yields.
Materials:
-
L-cysteine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine hydrochloride in a 1:1 mixture of distilled water and ethanol.
-
Add sodium acetate to the solution to act as a buffer.
-
To this solution, add a molar equivalent of formaldehyde solution.
-
Stir the reaction mixture vigorously at room temperature for approximately 24 hours.
-
The resulting precipitate of thiazolidine-4-carboxylic acid is collected by vacuum filtration.
-
Wash the precipitate with cold ethanol and then diethyl ether.
-
The crude product can be recrystallized from a hot ethanol/water mixture to yield pure TCA.
Synthesis of this compound (NTCA)
The nitrosation of TCA is achieved under specific pH and temperature conditions.
Materials:
-
Thiazolidine-4-carboxylic acid (TCA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid to adjust pH
-
Distilled water
Procedure:
-
Dissolve a known quantity of TCA in distilled water.
-
Cool the solution in an ice bath and adjust the pH to 2 with hydrochloric acid.
-
While maintaining the temperature at 37°C, add a molar excess of sodium nitrite solution dropwise with constant stirring.
-
Allow the reaction to proceed at 37°C. The reaction time can be monitored by analytical methods such as HPLC.
-
Following the completion of the reaction, the product (NTCA) can be extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude NTCA.
-
Further purification can be achieved through column chromatography or recrystallization.
Quantitative Data
Quantitative data for the synthesis of NTCA is primarily available from kinetic studies and analysis of its presence in various matrices.
Table 1: Kinetic Data for the Nitrosation of Thioproline (TCA)
| Parameter | Value | Conditions | Reference |
| Reaction Order (Nitrite) | First-order | pH 2.0, 37°C | [4] |
| Rate Constant (k) | 49.4 M⁻²s⁻¹ | pH 2.0, 37°C | [4] |
Table 2: Reported Concentrations of NTCA in Food and Biological Samples
| Matrix | Concentration Range | Reference |
| Smoked Meats | Up to 13,700 ppb | [1] |
| Uncooked Cured Meats | 8 to 1400 ppb | [6] |
| Human Urine (24h) | 0.9 to 35.9 µ g/day | [2] |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway of NTCA from L-cysteine and formaldehyde.
Experimental Workflow for NTCA Synthesis and Analysis
Caption: Workflow for NTCA synthesis and subsequent analysis.
Analytical Characterization
The structural confirmation of synthesized NTCA is crucial and is typically achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[4]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the NTCA molecule.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical structure and connectivity of atoms.[4]
-
High-Performance Liquid Chromatography with Thermal Energy Analyzer (HPLC-TEA): A sensitive and selective method for the detection and quantification of N-nitroso compounds in complex matrices like food.[1]
Conclusion
The synthesis of this compound is a straightforward chemical process that is of significant interest to researchers in food science, toxicology, and drug development. Understanding its formation pathway and having access to robust analytical methods are essential for assessing its occurrence and potential risks. The information and representative protocols provided in this whitepaper serve as a valuable resource for professionals engaged in the study of this and other N-nitroso compounds.
References
- 1. Macrophage-mediated N-nitrosation of thioproline and proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Kinetics of nitrosation of thioproline, the precursor of a major nitroso compound in human urine, and its role as a nitrite scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Mechanistic studies of nitrosation reactions of N-.O- and S-nitroso compounds - Durham e-Theses [etheses.dur.ac.uk]
Formation of N-Nitrosothiazolidine-4-carboxylic Acid in Cured Meats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the formation of N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a non-volatile N-nitrosamine, in cured meat products. NTCA is of significant interest due to its potential toxicological properties and its prevalence in various processed foods. This document outlines the chemical pathways of its formation, factors influencing its concentration, quantitative data from various studies, and detailed experimental protocols for its analysis.
Introduction
N-nitrosamines (NAs) are a class of chemical compounds that can form in food products, particularly cured meats, through the reaction of nitrosating agents with secondary amines. While volatile N-nitrosamines have been extensively studied, non-volatile species such as NTCA are gaining increasing attention. NTCA is formed from the reaction of cysteine with formaldehyde or other aldehydes, followed by nitrosation. Its presence has been confirmed in a variety of cured and smoked meat products, with levels varying significantly depending on the product type and processing conditions. Understanding the mechanisms of NTCA formation is crucial for developing effective mitigation strategies to minimize consumer exposure.
Chemical Formation Pathway of NTCA
The formation of NTCA in cured meats is a multi-step process involving the Maillard reaction, lipid oxidation products, and the presence of curing agents. The primary precursors are the amino acid cysteine and aldehydes, with formaldehyde being a key reactant.
The generally accepted pathway is as follows:
-
Thiazolidine-4-carboxylic acid formation: Cysteine reacts with an aldehyde (e.g., formaldehyde) to form a Schiff base, which then cyclizes to form thiazolidine-4-carboxylic acid.
-
Nitrosation: In the presence of a nitrosating agent, typically nitrous anhydride (N₂O₃) derived from nitrite under acidic conditions, the secondary amine group of the thiazolidine-4-carboxylic acid is nitrosated to form NTCA.
N-Nitrosothiazolidine-4-carboxylic Acid: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is an N-nitroso compound that has garnered attention in the fields of food science, toxicology, and pharmaceutical research. Its presence in cured meats and other food products, formed from the reaction of thioproline with nitrosating agents, has prompted investigations into its chemical behavior and potential biological effects. This technical guide provides an in-depth overview of the chemical properties and stability of NTCA, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways to support further research and development.
Chemical Properties
This compound is a derivative of the amino acid proline, where a nitroso group is attached to the nitrogen atom of the thiazolidine ring.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₃S | [1] |
| Molecular Weight | 162.17 g/mol | [1] |
| IUPAC Name | 3-nitroso-1,3-thiazolidine-4-carboxylic acid | [1] |
| CAS Number | 88381-44-6 | |
| Melting Point | 180 °C | [1] |
| SMILES | C1C(N(CS1)N=O)C(=O)O | [1] |
| InChI Key | LGLMHMRNPVACGS-UHFFFAOYSA-N | [1] |
Stability Profile
The stability of NTCA is a critical factor in understanding its persistence, degradation, and potential for human exposure. Its stability is influenced by temperature, pH, and light.
Thermal Stability
NTCA exhibits limited thermal stability. A key degradation pathway is the thermal decarboxylation to form N-nitrosothiazolidine (NTHZ). This reaction has been observed to occur at 110 °C. The formation of NTHZ is of toxicological interest due to the potential carcinogenicity of some N-nitroso compounds.
Caption: Thermal decomposition pathway of NTCA.
pH Stability
Photostability
Detailed studies on the photostability of NTCA are limited. However, research on related thiazole-containing carboxylic acids has demonstrated that they can undergo UV-induced photolysis, leading to decarboxylation and subsequent ring-opening reactions.[3][4] Therefore, it is plausible that NTCA may also be susceptible to degradation upon exposure to UV light.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of NTCA involves the nitrosation of L-thioproline (thiazolidine-4-carboxylic acid).
Materials:
-
L-thioproline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Distilled water
Procedure:
-
Dissolve L-thioproline in distilled water.
-
Adjust the pH of the solution to 2 with hydrochloric acid.[5]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in distilled water to the L-thioproline solution while maintaining the temperature below 5 °C.[5]
-
Stir the reaction mixture at 37 °C.[5]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system.
-
The final product should be characterized by spectroscopic methods such as mass spectrometry, infrared spectroscopy, and ¹H-NMR to confirm its identity and purity.[5]
Caption: Experimental workflow for the synthesis of NTCA.
Analytical Methods for the Determination of this compound
The analysis of NTCA and other N-nitrosamines often requires sensitive and selective analytical techniques due to their potential presence at low concentrations in complex matrices.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile N-nitroso compounds.
-
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a stationary phase (column) based on the analyte's affinity for the stationary and mobile phases. Detection can be performed using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS).
-
Typical HPLC Parameters for Thiazolidine Carboxylic Acids:
-
Column: C18 reversed-phase column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm).[6]
-
Mobile Phase: A gradient elution with an acidic aqueous phase (e.g., 0.1 mol/L trichloroacetic acid, pH 1.7) and an organic modifier (e.g., acetonitrile).[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection: UV detection at a suitable wavelength (e.g., 355 nm after derivatization for some thiazolidines) or mass spectrometry for higher specificity.[6]
-
Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like NTCA, derivatization is typically required to increase their volatility.
-
Principle: The analyte is volatilized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.
-
Typical GC-MS Parameters for N-Nitrosamines:
-
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless or direct injection.
-
Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.
-
Ionization: Electron Impact (EI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[7]
-
Derivatization: For NTCA, esterification of the carboxylic acid group (e.g., with diazomethane or by acidic catalysis with an alcohol) would be necessary to increase its volatility for GC analysis.
-
Conclusion
This technical guide has summarized the key chemical properties and stability aspects of this compound. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers and professionals working with this compound. Further research is warranted to fully elucidate the degradation kinetics of NTCA under various environmental conditions, which will provide a more complete understanding of its fate and potential impact.
References
- 1. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
The Biological Activity of N-Nitrosothiazolidine-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is an N-nitroso compound found in various smoked and cured foods and is also formed endogenously in the human body. Initially, its classification as a nitrosamine raised concerns regarding its potential carcinogenicity. However, extensive research has revealed that NTCA itself possesses very low direct biological activity. Its primary significance lies in its role as a precursor to the carcinogenic compound N-Nitrosothiazolidine (NTHZ) through metabolic decarboxylation. This guide provides an in-depth analysis of the biological activities of NTCA, summarizing key experimental findings, detailing methodologies, and visualizing the critical metabolic pathways.
Introduction
This compound (NTCA) is formed from the reaction of thiazolidine-4-carboxylic acid (thioproline) with nitrosating agents, such as nitrite, which is commonly used in curing meats.[1] Thioproline itself is a condensation product of L-cysteine and formaldehyde.[1] The presence of NTCA has been detected in human urine, where it serves as an indicator of exposure to its precursors and endogenous nitrosation processes.[1][2][3] While structurally an N-nitroso compound, a class known to include potent carcinogens, the biological activity of NTCA is distinct from many of its counterparts, exhibiting minimal direct toxicity and mutagenicity.[1][4][5] The main toxicological concern stems from its potential conversion to the carcinogenic metabolite, N-Nitrosothiazolidine (NTHZ).[1][2]
Genotoxicity and Cytotoxicity Profile
The direct genotoxic and cytotoxic effects of NTCA have been investigated primarily using in vitro human cell line models. Studies on the HeLa S3 cell line have been pivotal in characterizing its activity at the cellular level.
Effects on Cell Viability and Growth
Exposure of HeLa S3 cells to a wide range of NTCA concentrations (10 µM to 10 mM) for up to 36 hours did not impact cell viability.[1][4][5] However, a decrease in cell growth was observed at the highest concentration tested (10 mM).[4][5]
Effects on Macromolecular Synthesis
NTCA showed no inhibitory effect on RNA and protein synthesis at any concentration tested.[4][5] Similarly, DNA synthesis was unaffected at concentrations up to 3 mM.[4][5] An anomalous stimulation of DNA synthesis was noted at a high concentration of 10 mM after a 24-hour incubation period.[4][5]
Mutagenicity and DNA Repair
A key indicator of genotoxicity is the induction of DNA repair mechanisms in response to DNA damage. NTCA was found to be non-mutagenic in the HeLa S3 test system as it did not initiate 'unscheduled' DNA synthesis (UDS), a marker for DNA repair.[1][4][5] This suggests that NTCA does not directly damage DNA in a manner that triggers the cell's excision repair pathways.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on HeLa S3 cells.
Table 1: Effect of NTCA on HeLa S3 Cell Viability and Growth
| Concentration | Incubation Time (h) | Cell Viability | Cell Growth |
|---|---|---|---|
| 10 µM - 10 mM | 1 - 36 | No effect | No effect up to 3 mM |
| 10 mM | 24 - 36 | No effect | Decreased |
Data sourced from studies on HeLa S3 cells.[4][5]
Table 2: Effect of NTCA on Macromolecular Synthesis in HeLa S3 Cells
| Concentration | Incubation Time (h) | DNA Synthesis | RNA Synthesis | Protein Synthesis |
|---|---|---|---|---|
| Up to 3 mM | 1 - 36 | No effect | No effect | No effect |
| 10 mM | 24 | Stimulated | No effect | No effect |
Data sourced from studies on HeLa S3 cells.[4][5]
Table 3: Unscheduled DNA Synthesis (UDS) in HeLa S3 Cells Exposed to NTCA
| Concentration | Incubation Time (h) | UDS Initiation | Conclusion |
|---|---|---|---|
| 10 µM - 10 mM | 1 - 36 | Not initiated | Non-mutagenic in this assay |
Data sourced from studies on HeLa S3 cells.[1][4][5]
Carcinogenicity Assessment
Computational models and metabolic studies provide the primary evidence for the carcinogenic potential related to NTCA.
Computational Prediction
The Computer Automated Structure Evaluating (CASE) system, which predicts a chemical's properties based on its structure, predicted NTCA to be non-carcinogenic.[1][2] In contrast, the same system predicted its decarboxylated metabolite, N-Nitrosothiazolidine (NTHZ), to be a carcinogen.[1][2]
Metabolic Activation to a Carcinogen
The primary pathway of concern is the metabolic conversion of NTCA to NTHZ. This decarboxylation reaction transforms the non-carcinogenic precursor into a potentially active carcinogen.[1] This highlights that the risk associated with NTCA is not from the compound itself but from its bioactivation.
Signaling and Metabolic Pathways
The key biological activity of NTCA is not mediated by direct interaction with cellular signaling cascades but rather through its metabolic fate. The pathway below illustrates the formation of NTCA and its subsequent conversion to the carcinogenic metabolite NTHZ.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity and Mutagenicity Assessment Workflow
The general workflow for assessing the biological activity of NTCA in a cell-based model is outlined below.
Cell Culture and Exposure
-
Cell Line: Human HeLa S3 cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[5]
-
NTCA Preparation: this compound is dissolved in a suitable solvent and diluted in the growth medium to final concentrations ranging from 10 µM to 10 mM.[5]
-
Exposure Protocol: Cells are seeded in appropriate culture vessels (e.g., multi-well plates, flasks). After adherence, the medium is replaced with the NTCA-containing medium. Control cells receive medium with the solvent alone. The cells are then incubated for specified periods, typically ranging from 1 to 36 hours.[5]
Cell Viability and Growth Assays
-
Viability Assessment: Cell viability can be determined using methods like the trypan blue exclusion assay, where viable cells exclude the dye.
-
Growth Assessment: Cell growth is monitored by counting the number of cells at the beginning and end of the exposure period using a hemocytometer or an automated cell counter. A reduction in the rate of cell proliferation compared to the control indicates an effect on cell growth.[5]
Macromolecular Synthesis Assays
-
Principle: The rate of DNA, RNA, and protein synthesis is measured by the incorporation of radiolabeled precursors.
-
Protocol:
-
During the final hours of the NTCA exposure period, cells are pulsed with a radiolabeled precursor (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, or [³H]leucine for protein).
-
After the pulse, the cells are washed to remove unincorporated precursors.
-
The macromolecules are precipitated using an acid (e.g., trichloroacetic acid).
-
The amount of radioactivity incorporated into the acid-insoluble fraction is quantified using a scintillation counter.
-
The results are expressed as a percentage of the incorporation in control cells.[5]
-
Unscheduled DNA Synthesis (UDS) Assay
-
Principle: This assay measures DNA repair synthesis in non-S-phase cells. Genotoxic agents that damage DNA will induce DNA repair, which can be detected by the incorporation of [³H]thymidine outside of the normal S-phase of the cell cycle.
-
Protocol:
-
HeLa S3 cells are cultured in the presence of hydroxyurea to inhibit normal replicative DNA synthesis.
-
The cells are then exposed to various concentrations of NTCA, along with a positive control (a known mutagen) and a negative control.
-
[³H]thymidine is added to the medium during the exposure.
-
After incubation, the cells are harvested, and the DNA is isolated.
-
The amount of radioactivity incorporated into the DNA is measured by scintillation counting.
-
A significant increase in [³H]thymidine incorporation in NTCA-treated cells compared to the negative control would indicate the initiation of UDS. The lack of such an increase demonstrates that NTCA does not induce this type of DNA damage.[5]
-
Conclusion
References
- 1. This compound | 88381-44-6 | Benchchem [benchchem.com]
- 2. Computer automated structure evaluation of the carcinogenicity of N-nitrosothiazolidine and N-nitrosothiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
N-Nitrosothiazolidine-4-carboxylic acid as a derivative of thiazolidine-4-carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a derivative of Thiazolidine-4-carboxylic acid (TCA). It covers its chemical properties, formation, occurrence, toxicological profile, and the analytical methods used for its detection. This document is intended to be a valuable resource for professionals in research, science, and drug development.
Introduction
This compound (NTCA) is an N-nitroso compound that has garnered attention due to its presence in various foods and its endogenous formation in the human body.[1][2] It is a derivative of Thiazolidine-4-carboxylic acid (TCA), which is formed from the condensation of L-cysteine with aldehydes.[2][3] The study of NTCA is significant for assessing human exposure to N-nitroso compounds and their precursors.[4][5]
Chemical and Physical Properties
The chemical and physical characteristics of NTCA and its precursor TCA are fundamental to understanding their behavior in biological and chemical systems.
| Property | This compound (NTCA) | Thiazolidine-4-carboxylic acid (TCA) |
| Molecular Formula | C4H6N2O3S[1] | C4H7NO2S |
| Molecular Weight | 162.17 g/mol [1] | 133.17 g/mol |
| CAS Number | 88381-44-6[1] | 34592-47-7[6] |
| IUPAC Name | 3-nitroso-1,3-thiazolidine-4-carboxylic acid[1] | 1,3-thiazolidine-4-carboxylic acid |
| Synonyms | NTCA, N-Nitroso-L-thioproline[1][7] | Thioproline[6] |
| Appearance | Yellow Solid[8] | Solid |
| Melting Point | 180 °C[1] | Not specified |
Formation of this compound
The formation of NTCA is a two-step process that can occur both in food products and endogenously.
Step 1: Formation of the Precursor, Thiazolidine-4-carboxylic Acid (TCA) The initial step involves the reaction between the amino acid L-cysteine and an aldehyde, most commonly formaldehyde.[2] This condensation reaction readily occurs under physiological conditions to form the heterocyclic precursor, TCA.[2]
Step 2: Nitrosation of Thiazolidine-4-carboxylic Acid Once formed, TCA can undergo nitrosation, where a nitroso group (-N=O) is added to the secondary amine of the thiazolidine ring.[2] This reaction is facilitated by nitrosating agents such as nitrite, which can be derived from dietary nitrates.[2]
Occurrence of NTCA
NTCA has been identified in a variety of sources, which is indicative of widespread human exposure.
| Source | Concentration Range | Notes |
| Uncooked Cured Meats | 8 to 1400 ppb[9] | Levels were significantly higher than N-nitrosothiazolidine (NTHZ).[9] |
| Smoked Meats | Up to 13,700 ppb[10] | Higher levels found in smoked vs. non-smoked meats.[10] |
| Smoked Fish | Traces to higher levels | Found in some smoked fish samples.[10] |
| Human Urine | Varies among individuals | Used as a potential biomarker for exposure to precursors.[2][5] |
Toxicology and Biological Activity
The toxicological profile of NTCA has been investigated to understand its potential health risks.
| Endpoint | Result | Experimental System |
| Cytotoxicity | No effect on cell viability at any concentration or incubation period.[11] | HeLa S3 human cell line[11] |
| Cell Growth | Decreased cell growth at 10 mM.[11] | HeLa S3 human cell line[11] |
| DNA, RNA, Protein Synthesis | No effect up to 3 mM; stimulation of DNA synthesis at 10 mM after 24h.[11] | HeLa S3 human cell line[11] |
| Mutagenicity | Not mutagenic.[11] | HeLa S3 human cell line[11] |
| Carcinogenicity | Insufficient data for a definitive conclusion.[12] | - |
Unlike potent carcinogens such as N-nitrosodimethylamine (NDMA), NTCA has not demonstrated mutagenicity in the HeLa S3 cell assay.[2][11] Its toxicological profile appears more aligned with non-carcinogenic N-nitroso compounds like N-nitrosoproline.[2] The measurement of NTCA in urine is considered a valuable method for assessing exposure to its precursors, formaldehyde and nitrite.[2][5]
Experimental Protocols
A. Synthesis of this compound
A common laboratory synthesis of NTCA involves the reaction of L-thioproline (TCA) with sodium nitrite under acidic conditions.
Protocol:
-
Dissolve L-thioproline in water.
-
Adjust the pH of the solution to 2 with an appropriate acid.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature at 37°C.[11]
-
Stir the reaction mixture for a specified period.
-
The resulting NTCA can be isolated and purified using standard techniques.
-
Characterization of the synthesized NTCA is typically performed using mass spectrometry, infrared spectroscopy, and 1H-nuclear magnetic resonance spectroscopy.[11]
B. Analytical Methods for Detection and Quantification
The analysis of NTCA in complex matrices like food and biological fluids requires sensitive and specific analytical methods.
Protocol: HPLC-Thermal Energy Analyzer (TEA)
-
Sample Extraction: The sample is extracted with a solvent mixture such as acetonitrile/glacial acetic acid.[10]
-
Lipid Removal: Fats and lipids are removed through liquid-liquid partitioning with a nonpolar solvent like isooctane.[10]
-
Cleanup: The extract is cleaned up using a solid-phase extraction (SPE) cartridge, such as basic alumina.[10]
-
Analysis: The cleaned-up extract is analyzed by High-Performance Liquid Chromatography coupled with a Thermal Energy Analyzer (HPLC-TEA), which is highly selective for N-nitroso compounds.[10]
Confirmation of NTCA identity can be achieved by:
-
Gas-liquid chromatography-TEA (GLC-TEA) after trimethylsilylation.[10]
-
GLC-mass spectrometry (GLC-MS) after derivatization.[10]
Logical Relationships and Biomarker Potential
The presence of NTCA in human urine is a direct consequence of exposure to its precursors and subsequent endogenous synthesis. This relationship makes NTCA a valuable biomarker.
Conclusion
This compound is a significant N-nitroso compound formed from the reaction of L-cysteine and aldehydes, followed by nitrosation. While it is found in various foods and is formed endogenously, current toxicological data suggests it has low cytotoxicity and is not mutagenic in the tested systems.[11] Its primary importance lies in its role as a potential biomarker for assessing human exposure to precursors like formaldehyde and nitrites.[2][5] Further research is warranted to fully elucidate its carcinogenic potential and its role in human health.[12] The analytical methods detailed in this guide provide a robust framework for the continued investigation of NTCA in various matrices.
References
- 1. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 88381-44-6 | Benchchem [benchchem.com]
- 3. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of cysteine as both precursor of thiazolidine 4-carboxylic acids found in human urine and possible inhibitor of endogenous N-nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. fishersci.com [fishersci.com]
- 7. (4R)-3-Nitroso-4-thiazolidinecarboxylic acid | C4H6N2O3S | CID 128827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Effect of this compound on formation of N-nitrosothiazolidine in uncooked bacon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
Decarboxylation of N-Nitrosothiazolidine-4-carboxylic acid to N-nitrosothiazolidine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound that has been identified in various cured meat and fish products. The decarboxylation of NTCA to the volatile N-nitrosothiazolidine (NTHZ), a potential carcinogen, is a reaction of significant interest, particularly in the context of food safety and toxicology. This technical guide provides an in-depth overview of the thermal decarboxylation of NTCA to NTHZ, summarizing the available quantitative data, outlining experimental protocols, and presenting a logical workflow for the investigation of this reaction.
Introduction
N-nitroso compounds are a class of chemicals that have garnered considerable attention due to the carcinogenic potential of many of its members. This compound (NTCA) is a derivative of the amino acid proline and has been detected in smoked and cured foods. It is speculated that NTCA can undergo decarboxylation to form N-nitrosothiazolidine (NTHZ), a volatile nitrosamine. While NTCA itself is predicted to be non-carcinogenic, its conversion to the potentially carcinogenic NTHZ is a critical area of study.[1] This guide focuses on the chemical transformation of NTCA to NTHZ via decarboxylation, a reaction typically induced by heat.
Quantitative Data on the Decarboxylation of NTCA
The thermal conversion of NTCA to NTHZ has been observed in model systems. The primary quantitative data point available in the literature is the temperature at which this reaction occurs.
| Parameter | Value | Reference |
| Decarboxylation Temperature | 110 °C | [2] |
This table summarizes the key quantitative parameter for the thermal decarboxylation of NTCA in a model system.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the thermal decarboxylation of NTCA.
Experimental Protocols
Based on the available information and general laboratory practices for thermal decarboxylation, a detailed experimental protocol can be outlined.
Objective: To induce and monitor the thermal decarboxylation of NTCA to NTHZ in a controlled laboratory setting.
Materials:
-
This compound (NTCA) standard
-
High-purity solvent (e.g., water, phosphate buffer)
-
Heating apparatus with precise temperature control (e.g., heating block, oil bath)
-
Reaction vessels (e.g., sealed glass vials)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Thermal Energy Analyzer (GC-TEA), High-Performance Liquid Chromatography (HPLC) with a suitable detector)
Procedure:
-
Preparation of NTCA Solution: Prepare a stock solution of NTCA in the chosen solvent at a known concentration.
-
Reaction Setup: Aliquot the NTCA solution into multiple reaction vessels. Seal the vessels to prevent the loss of the volatile product, NTHZ.
-
Heating: Place the reaction vessels in the pre-heated apparatus set to 110 °C.[2]
-
Time-Course Sampling: At predetermined time intervals, remove a vessel from the heating apparatus and immediately quench the reaction by cooling it in an ice bath.
-
Sample Preparation for Analysis: Extract the reaction mixture to isolate the analytes of interest (NTCA and NTHZ). This may involve liquid-liquid extraction or solid-phase extraction.
-
Analytical Quantification: Analyze the extracted samples using a validated analytical method, such as GC-TEA or HPLC, to determine the concentrations of both NTCA and NTHZ.
-
Data Analysis: Plot the concentrations of NTCA and NTHZ as a function of time to determine the reaction kinetics.
Caption: A generalized workflow for studying NTCA decarboxylation.
Factors Influencing Decarboxylation
Several factors can influence the rate and extent of the decarboxylation of NTCA. While specific studies on NTCA are limited, general principles of chemical kinetics suggest the following are likely to be important:
-
Temperature: As a thermally driven reaction, the rate of decarboxylation is highly dependent on temperature. Higher temperatures are expected to increase the reaction rate.
-
pH: The protonation state of the carboxylic acid group can affect its stability and reactivity. The pH of the medium could therefore influence the decarboxylation rate.
-
Solvent: The polarity and protic nature of the solvent can impact the stability of the transition state and thus the reaction rate.
-
Presence of Catalysts: Although not reported for NTCA, certain metal ions or other catalysts can facilitate decarboxylation reactions.
Conclusion
The decarboxylation of this compound to N-nitrosothiazolidine is a thermally induced reaction of toxicological significance. This guide has summarized the key temperature at which this conversion occurs and provided a framework for its investigation in a laboratory setting. Further research is warranted to elucidate the detailed reaction mechanism, and kinetics, and to explore the influence of various environmental factors on this transformation. Such studies are crucial for accurately assessing the risk associated with the presence of NTCA in the food supply.
References
- 1. Structural and kinetic studies on native intermediates and an intermediate analogue in benzoylformate decarboxylase reveal a least motion mechanism with an unprecedented short-lived predecarboxylation intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on formation of N-nitrosothiazolidine in uncooked bacon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of N-Nitrosothiazolidine-4-carboxylic Acid in Smoked Fish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound that has been identified in various cured and smoked food products, including smoked fish. Its presence is a subject of interest due to the carcinogenic potential of many N-nitroso compounds. This technical guide provides an in-depth overview of the occurrence of NTCA in smoked fish, detailing its formation, quantitative levels reported in scientific literature, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and food safety.
Introduction
N-nitroso compounds (NOCs) are a class of chemical carcinogens that can form in food during processing and preparation.[1] They are broadly categorized into volatile and non-volatile nitrosamines. While volatile nitrosamines have been extensively studied, non-volatile nitrosamines, such as this compound (NTCA), are of increasing interest.[1] NTCA has been detected in a variety of smoked and cured products, with smoked fish being a notable dietary source.[2][3] This guide will focus on the current understanding of NTCA in the context of smoked fish.
Formation of this compound in Smoked Fish
The formation of NTCA in smoked fish is a chemical process involving precursors present in the fish and components introduced during the smoking process. The primary pathway involves the reaction of cysteine, a naturally occurring amino acid in fish, with formaldehyde, which is a component of wood smoke. This initial reaction forms thiazolidine-4-carboxylic acid. Subsequent nitrosation of this precursor by a nitrosating agent, such as nitrous acid (formed from nitrites), leads to the formation of NTCA.[2]
In marine fish of the gadoid family, trimethylamine oxide can decompose to formaldehyde, providing an endogenous source of this precursor.[2] The use of nitrites as curing agents in some fish processing methods can also contribute to the availability of nitrosating agents.[1]
Quantitative Occurrence of NTCA in Smoked Fish
The concentration of NTCA in smoked fish can vary significantly depending on the fish species, the smoking method, and the presence of precursors and nitrosating agents. The available literature provides a range of reported values.
| Fish Product Category | NTCA Concentration | Reference |
| Smoked Fish (General) | 3294 µg/kg | [2] |
| Smoked Fish (Some Samples) | 27 - 344 ppb (µg/kg) | [2] |
| Smoked Fish and Seafood (2 out of 8 samples positive for a related compound, HMNTCA*) | 10 - 260 µg/kg | [2] |
*HMNTCA: 2-(hydroxymethyl)-N-nitrosothiazolidine-4-carboxylic acid.
Experimental Protocols for NTCA Analysis
The analysis of NTCA in smoked fish is a multi-step process that requires careful sample preparation and sophisticated analytical instrumentation. The most common method involves High-Performance Liquid Chromatography coupled with a Thermal Energy Analyzer (HPLC-TEA).
Analytical Workflow
The general workflow for the analysis of NTCA in smoked fish samples includes sample extraction, lipid removal, extract cleanup, and instrumental analysis.
Detailed Methodology
The following is a synthesized protocol based on methodologies reported in the literature for the analysis of non-volatile nitrosamines like NTCA in food matrices.
1. Sample Preparation and Extraction:
-
Homogenize a representative portion of the smoked fish sample.
-
Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube.
-
Add an extraction solvent, typically a mixture of acetonitrile and glacial acetic acid (e.g., 100:1 v/v), at a specified volume (e.g., 50 mL).
-
To inhibit artefactual nitrosation during extraction, add small amounts of ascorbyl palmitate and sulfamic acid.
-
Homogenize the sample with the solvent for a set period (e.g., 2 minutes) using a high-speed blender.
-
Centrifuge the mixture to separate the solid and liquid phases.
2. Lipid Removal:
-
Decant the supernatant (acetonitrile extract) into a separatory funnel.
-
Add an equal volume of isooctane and shake vigorously for a few minutes.
-
Allow the layers to separate and discard the upper isooctane layer containing the lipids.
-
Repeat the isooctane wash to ensure complete removal of fats.
3. Extract Cleanup (Solid-Phase Extraction):
-
Prepare a chromatography column with a suitable sorbent, such as basic alumina containing a small percentage of water (e.g., 6%).
-
Pass the cleaned-up acetonitrile extract through the column.
-
Elute the NTCA from the column using an appropriate solvent, which may be the same extraction solvent or a different mobile phase.
-
Collect the eluate and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
4. HPLC-TEA Analysis:
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system equipped with a Thermal Energy Analyzer (TEA) detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific column and analytes.
-
Injection Volume: Inject a known volume of the concentrated extract (e.g., 20 µL) into the HPLC system.
-
Detection: The TEA detector is highly specific for N-nitroso compounds. It works by pyrolyzing the eluate to release nitric oxide (NO), which is then detected by its chemiluminescent reaction with ozone.
-
Quantification: Prepare a calibration curve using NTCA standards of known concentrations. The concentration of NTCA in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.
Conclusion
The presence of this compound in smoked fish is a result of complex chemical reactions between naturally occurring compounds in the fish and substances introduced during the smoking process. While the reported levels of NTCA vary, its detection warrants continued investigation due to the potential health risks associated with N-nitroso compounds. The analytical methodologies, primarily HPLC-TEA, provide a reliable means for the quantification of NTCA in these food products. This technical guide serves as a foundational resource for professionals engaged in the research and safety assessment of smoked foods. Further research is encouraged to expand the database of NTCA levels in a wider variety of smoked fish species and to further refine analytical protocols.
References
An In-depth Technical Guide to N-Nitrosothiazolidine-4-carboxylic Acid Precursors in Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound found in a variety of food products, particularly those that are cured, smoked, or processed at high temperatures. Its presence in the human diet is of significant interest to researchers and food safety professionals due to its potential role as a precursor to the carcinogenic compound N-nitrosothiazolidine (NTHZ). This technical guide provides a comprehensive overview of the precursors to NTCA in food, its formation, quantitative levels, and the analytical methodologies used for its detection.
Precursors and Formation of this compound
The primary pathway for the formation of NTCA in food involves a two-step process: the formation of its precursor, thiazolidine-4-carboxylic acid (TCA), followed by nitrosation.
1.1. Formation of Thiazolidine-4-carboxylic Acid (TCA)
The principal precursors for TCA are the amino acid L-cysteine and formaldehyde . Cysteine is naturally present in many foods, particularly those high in protein. Formaldehyde can be present in food through various sources, including as a metabolic byproduct, from environmental contamination, or as a result of food processing techniques like smoking.
The reaction between L-cysteine and formaldehyde is a condensation reaction that proceeds via a Schiff base intermediate to form the stable cyclic compound, thiazolidine-4-carboxylic acid. While formaldehyde is the most common aldehyde involved, other aldehydes and ketones present in food can also react with cysteine to form substituted thiazolidine derivatives.
1.2. Nitrosation of Thiazolidine-4-carboxylic Acid
Once formed, TCA can be nitrosated to form NTCA. This reaction occurs in the presence of nitrosating agents, which are typically derived from nitrites (NO₂⁻) under acidic conditions. Nitrites are often added to cured meats as a preservative and color-fixing agent. In the acidic environment of the stomach, or in acidic food products, nitrous acid (HNO₂) is formed from nitrite, which can then nitrosate the secondary amine group of the TCA ring to form NTCA.
1.3. Decarboxylation to N-Nitrosothiazolidine (NTHZ)
NTCA can be a precursor to the volatile and carcinogenic N-nitrosamine, N-nitrosothiazolidine (NTHZ), through decarboxylation. This reaction is primarily driven by heat, with studies showing that decarboxylation of NTCA to NTHZ occurs at temperatures around 110°C, which can be reached during the frying of foods like bacon[1].
Signaling Pathway: Formation of NTCA and NTHZ
Quantitative Levels of NTCA and its Precursors in Food Products
The concentration of NTCA in food products can vary significantly depending on the type of food, processing methods, and storage conditions. Smoked and cured meat products generally exhibit the highest levels.
| Food Product | NTCA Concentration (µg/kg or ppb) | N-nitroso-2-methyl-thiazolidine-4-carboxylic acid (NMTCA) (µg/kg or ppb) | Reference(s) |
| Smoked Meats & Bacon | Up to 13,700 | - | [2] |
| Uncooked Cured Meats | 8 - 1,400 | - | [1] |
| Smoked Beef (Chiefs) | 4,227.492 | 989.175 | |
| Processed Meats (various) | 501.290 - 4,227.492 | 20.50 - 989.175 | |
| Smoked Fish | 27 - 344 | - | [2] |
| Smoked Poultry | 10 - 260 (as HMNTCA*) | - | [2] |
| Smoked Cheeses | Traces | - | [3] |
*HMNTCA: 2-(hydroxymethyl)-N-nitrosothiazolidine-4-carboxylic acid, a related non-volatile N-nitroso compound.
Experimental Protocols for the Analysis of NTCA in Food
The analysis of NTCA in complex food matrices requires sensitive and specific analytical methods. The most commonly employed techniques are Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Sample Preparation: Extraction and Cleanup
A robust sample preparation procedure is crucial to remove interfering matrix components and concentrate the analyte of interest.
3.1.1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Anhydrous sodium sulfate
-
Sodium chloride
-
NTCA analytical standard
-
Internal standard (e.g., d4-NDMA or other suitable isotope-labeled nitrosamine)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or specific nitrosamine cartridges)
-
0.22 µm syringe filters
3.1.2. Extraction Procedure (for Meat Samples)
-
Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.
-
Extraction: Add 10 mL of acetonitrile. Homogenize the mixture using a high-speed blender or shaker for 2-3 minutes.
-
Salting Out: Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube.
3.1.3. Cleanup Procedure (Solid Phase Extraction - SPE)
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 4 mL of methanol followed by 4 mL of water.
-
Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the NTCA and other nitrosamines with 5 mL of acetonitrile or a suitable solvent mixture.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-TEA analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Instrumental Analysis
3.2.1. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol, both containing a small percentage of formic acid (e.g., 0.1%), is common.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for NTCA and the internal standard are monitored.
3.2.2. GC-TEA Analysis
For GC-TEA analysis, NTCA, being non-volatile, requires derivatization to a more volatile compound before injection. A common derivatization agent is diazomethane to form the methyl ester.
-
Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis.
-
Detector: A Thermal Energy Analyzer (TEA) is highly specific for the detection of N-nitroso compounds. The TEA pyrolyzes the N-NO bond, and the resulting NO radical is detected via a chemiluminescence reaction with ozone.
Experimental Workflow Diagram
Conclusion
This compound is a significant non-volatile N-nitroso compound in the human diet, primarily formed from the reaction of L-cysteine and formaldehyde, followed by nitrosation. Its presence in food, particularly in cured and smoked products, is a concern due to its potential to convert to the carcinogen NTHZ upon heating. The accurate quantification of NTCA in various food matrices is essential for risk assessment and for developing strategies to mitigate its formation. The analytical methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the reliable determination of NTCA in food products. Further research is warranted to expand the database of NTCA levels in a wider range of foods and to better understand the impact of different processing techniques on its formation.
References
Methodological & Application
Detecting N-Nitrosothiazolidine-4-carboxylic Acid: A Guide for Researchers
FOR IMMEDIATE RELEASE
Application Note & Protocol
Topic: Analytical Methods for the Detection of N-Nitrosothiazolidine-4-carboxylic Acid (NTCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (NTCA) is a non-volatile N-nitroso compound that has been identified in various cured meats, smoked fish, and human biological samples.[1][2] Its presence is of interest to researchers in food safety and human health due to the potential for N-nitroso compounds to act as carcinogens. NTCA can be formed from the reaction of thiazolidine-4-carboxylic acid with a nitrosating agent. Thiazolidine-4-carboxylic acid itself is a reaction product of L-cysteine and formaldehyde.[1] Given its potential as a biomarker for endogenous nitrosation, sensitive and reliable analytical methods for its detection and quantification are crucial.[1][2]
This document provides detailed application notes and experimental protocols for the analysis of NTCA in food and biological matrices, primarily utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Analytical Methods Overview
The primary analytical technique for the quantification of NTCA is HPLC-MS/MS, which offers high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analyte.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the method of choice for NTCA analysis due to its ability to detect low concentrations in complex matrices. It involves separating the compound using liquid chromatography followed by detection and quantification using a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS analysis of non-volatile compounds like NTCA typically requires a derivatization step to increase their volatility and thermal stability.
Quantitative Data Summary
The following tables summarize the quantitative data for the analytical methods described in the subsequent protocols.
Table 1: HPLC-MS/MS Method for a Thiazolidine-4-Carboxylic Acid Derivative in Human Plasma *
| Parameter | Value |
| Linearity Range | 0.25 - 10 µmol/L |
| Limit of Quantification (LOQ) | 0.25 µmol/L |
| Intra-day Precision (CV%) | 6.94 - 15.46% |
| Inter-day Precision (CV%) | 0.56 - 16.23% |
| Intra-day Accuracy (%) | 96.10 - 113.00% |
| Inter-day Accuracy (%) | 91.53 - 113.49% |
*Data from a validated method for a structurally similar compound, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid, which can serve as a strong starting point for NTCA method development.[3]
Table 2: NTCA Concentrations Found in Food and Biological Samples
| Matrix | Method | Concentration Range |
| Cured Meat Products | Not Specified | 8 - 1400 ppb |
| Human Urine (24-h) | Not Specified | 0.9 - 35.9 µ g/day |
Experimental Protocols
Protocol 1: Analysis of NTCA in Cured Meat by HPLC-MS/MS
This protocol is based on established methods for the analysis of nitrosamines in meat products.
1. Sample Preparation
-
Homogenization: Weigh 5.0 g of the cured meat sample and homogenize it.
-
Extraction:
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute and then sonicate for 10 minutes.
-
-
Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity or equivalent.
-
Mass Spectrometer: AB Sciex Triple Quad or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by direct infusion of an NTCA standard.
3. Quality Control
-
Spike pre-extraction matrix blanks with known concentrations of NTCA standard to determine recovery.
-
Analyze procedural blanks to monitor for contamination.
-
Prepare a calibration curve using NTCA standards in a clean matrix extract.
Protocol 2: Analysis of NTCA in Human Urine by HPLC-MS/MS
This protocol is adapted from methods for the analysis of small molecules in urine.
1. Sample Preparation
-
Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Dilution: Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
2. HPLC-MS/MS Conditions
-
Follow the HPLC-MS/MS conditions as outlined in Protocol 1. Optimization of the gradient may be necessary based on the urine matrix.
3. Quality Control
-
Use a pooled urine sample from healthy volunteers as a blank matrix.
-
Spike blank urine with known concentrations of NTCA standard to prepare calibrators and quality control samples.
-
Assess recovery by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
Diagrams
Caption: Experimental workflow for the analysis of NTCA in cured meat.
Caption: Experimental workflow for the analysis of NTCA in human urine.
Conclusion
The provided protocols offer a robust framework for the sensitive and specific quantification of this compound in both food and biological matrices. The use of HPLC-MS/MS is highlighted as the preferred method, delivering the necessary performance for trace-level analysis. Researchers and drug development professionals can adapt these methodologies to their specific needs, ensuring accurate and reliable data for food safety assessments and clinical studies. Further method validation specific to NTCA in each matrix is recommended to establish definitive performance characteristics such as limit of detection (LOD) and recovery.
References
Application Note & Protocol: Quantitative Analysis of N-Nitrosothiazolidine-4-carboxylic Acid in Human Urine by HPLC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in biomarker analysis and safety assessment.
Introduction
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound found in human urine.[1] Its presence is considered a potential biomarker for endogenous nitrosation, which is the formation of N-nitroso compounds within the body from precursors like nitrite and secondary amines. Monitoring NTCA levels can provide insights into the endogenous formation of potentially carcinogenic N-nitroso compounds and may serve as an indicator of exposure to dietary or environmental precursors such as formaldehyde and nitrate/nitrite.[1] This application note provides a detailed protocol for the quantitative analysis of NTCA in human urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Principle
The method involves the extraction of NTCA from urine samples using solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. The extracted NTCA is then separated from other components using reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX or equivalent)
-
Urine samples, thawed to room temperature and centrifuged to remove particulates.
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Internal Standard (IS): N-Nitroso-[¹³C₂, ¹⁵N]-thiazolidine-4-carboxylic acid (or other suitable stable isotope-labeled analogue).
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of centrifuged urine, add the internal standard to a final concentration of 50 ng/mL. Acidify the sample by adding 50 µL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove hydrophilic interferences. Follow with a wash of 2 mL of methanol to remove lipophilic interferences.
-
Elution: Elute the NTCA and internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Autosampler.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for the separation of polar, acidic compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed):
-
The molecular weight of NTCA is 162.17 g/mol .[2] The protonated precursor ion [M+H]⁺ is expected at m/z 163.2.
-
Based on common fragmentation patterns of N-nitrosamines, a primary fragmentation pathway involves the loss of the nitroso group (NO•), resulting in a neutral loss of 30 Da.[3] Another potential fragmentation for carboxylic acids is the loss of the carboxyl group (COOH), resulting in a neutral loss of 45 Da.
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) NTCA (Quantifier) 163.2 133.2 15 (Optimize) 100 NTCA (Qualifier) 163.2 118.2 20 (Optimize) 100 | Internal Standard | Dependent on labeled positions | To be determined | Optimize | 100 |
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Presentation
The following table summarizes the expected quantitative performance of the method based on published data for other N-nitrosamines in urine.[4][5][6] These values should be established and validated for NTCA in the user's laboratory.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Linear Range | 1 - 200 ng/mL (r² > 0.99) |
| Recovery | 85 - 110% |
| Precision (Intra-day RSD) | < 10% |
| Precision (Inter-day RSD) | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of NTCA in urine.
Caption: Formation and analysis pathway of urinary NTCA.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N-Nitrosothiazolidine-4-carboxylic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) in biological samples, primarily focusing on urine. NTCA is a sulfur-containing N-nitrosamino acid that has been identified in human urine and is considered a potential biomarker for endogenous nitrosation reactions.[1][2] Its formation can occur from the reaction of cysteine with formaldehyde, followed by nitrosation.[1]
Data Presentation
The following table summarizes the quantitative levels of NTCA reported in human urine.
| Biological Matrix | Subject Group | Number of Subjects | NTCA Concentration Range | Reference |
| 24-hour Urine | Volunteers | 15 | 0.9 to 35.9 µ g/day | [2] |
Formation Pathway of NTCA
The formation of NTCA in biological systems is a significant aspect of its analysis, as it provides context for its presence as a biomarker. The pathway involves the reaction of L-cysteine with formaldehyde to form thiazolidine-4-carboxylic acid, which is subsequently nitrosated to form NTCA.
Experimental Protocols
The quantification of NTCA in biological samples typically involves sample preparation followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). GC-MS analysis necessitates a derivatization step to increase the volatility of the polar NTCA molecule.
General Experimental Workflow
The overall workflow for the analysis of NTCA in biological samples is depicted below.
Protocol 1: Quantification of NTCA in Urine by GC-MS
This protocol describes a general procedure for the extraction, derivatization, and analysis of NTCA from urine samples using GC-MS.
1. Materials and Reagents
-
NTCA standard
-
Internal Standard (e.g., Isotopically labeled NTCA)
-
Urine collection containers
-
Solvents: Ethyl acetate, Methanol (HPLC grade)
-
Derivatization reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL and 50 mL)
-
Evaporator (e.g., Nitrogen evaporator)
-
Vortex mixer
-
GC-MS system
2. Sample Collection and Storage
-
Collect 24-hour urine samples in appropriate containers.
-
Store samples at -20°C or lower until analysis to minimize degradation.
3. Sample Preparation (Extraction)
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge a 10 mL aliquot of urine at 3000 rpm for 10 minutes to remove particulate matter.
-
Transfer the supernatant to a clean 50 mL centrifuge tube.
-
Add the internal standard to the urine sample.
-
Adjust the pH of the urine to <2 with concentrated HCl.
-
Perform liquid-liquid extraction by adding 10 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Derivatization
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of the carboxylic acid and amine groups.[3][4]
-
Cool the sample to room temperature before GC-MS analysis.
5. GC-MS Analysis
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized NTCA and internal standard.
-
6. Quantification
-
Create a calibration curve using standard solutions of derivatized NTCA of known concentrations.
-
Quantify the amount of NTCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of NTCA in Urine by HPLC-MS/MS
This protocol provides a general method for the direct analysis of NTCA in urine samples using HPLC-MS/MS, which does not require derivatization.
1. Materials and Reagents
-
NTCA standard
-
Internal Standard (e.g., Isotopically labeled NTCA)
-
Urine collection containers
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC-MS/MS system
2. Sample Collection and Storage
-
Follow the same procedure as described in Protocol 1.
3. Sample Preparation
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge a 1 mL aliquot of urine at 10,000 rpm for 5 minutes.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Add the internal standard.
-
Vortex and filter the sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC-MS/MS Analysis
-
High-Performance Liquid Chromatograph:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate NTCA from other urine components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for NTCA and the internal standard need to be determined by infusing standard solutions.
-
5. Quantification
-
Construct a calibration curve using standard solutions of NTCA in a matrix-matched solution (e.g., synthetic urine or diluted blank urine).
-
Calculate the concentration of NTCA in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
References
- 1. Presence in human urine of a new N-nitroso compound, N-nitrosothiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presence in human urine of new sulfur-containing N-nitrosamino acids: N-nitrosothiazolidine 4-carboxylic acid and N-nitroso 2-methylthiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for the Analysis of N-Nitrosothiazolidine-4-carboxylic Acid by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitrosamine that has been identified in human urine and is of interest as a potential biomarker for endogenous nitrosation.[1][2] Its analysis is crucial for toxicological studies and in the assessment of certain drug candidates. Due to its low volatility, direct analysis by gas chromatography (GC) is not feasible. Therefore, a derivatization step is required to convert NTCA into a more volatile compound suitable for GC-MS analysis. The most established method, pioneered by Ohshima and colleagues, involves the methylation of the carboxylic acid group to form the NTCA methyl ester. This application note provides a detailed protocol for the sample preparation, derivatization, and subsequent analysis of NTCA by GC-MS.
Experimental Protocols
I. Sample Preparation from Urine
This protocol is adapted from the foundational methods for the extraction of N-nitrosamino acids from biological matrices.
Materials:
-
Urine sample
-
Dichloromethane (CH₂Cl₂)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen stream evaporator
-
pH meter or pH paper
Procedure:
-
Sample Collection and Storage: Collect a 24-hour urine sample and store it at -20°C until analysis to prevent degradation of the analyte.
-
pH Adjustment: Thaw the urine sample and adjust the pH to 1-2 with 6M HCl.
-
Extraction:
-
To a 20 mL aliquot of the acidified urine in a centrifuge tube, add 5 g of NaCl and saturate the solution.
-
Add 20 mL of dichloromethane and shake vigorously for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean flask.
-
Repeat the extraction process two more times with fresh 20 mL portions of dichloromethane.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled dichloromethane extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to approximately 1 mL using a rotary evaporator at 40°C or under a gentle stream of nitrogen. Caution: Avoid complete evaporation to prevent loss of the analyte.
-
II. Derivatization of NTCA
The carboxylic acid group of NTCA is derivatized to its methyl ester using diazomethane.
Materials:
-
Concentrated urine extract (from Section I)
-
Diazomethane solution in diethyl ether. (EXTREME CAUTION: Diazomethane is highly toxic, explosive, and carcinogenic. This procedure must be performed in a well-ventilated fume hood by experienced personnel using appropriate safety precautions, including a blast shield).
-
Acetic acid
-
Conical reaction vial (2 mL)
Procedure:
-
Transfer the 1 mL concentrated extract to a 2 mL conical reaction vial.
-
Carefully add the ethereal diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the final solution to a volume of approximately 100 µL under a gentle stream of nitrogen before GC-MS analysis.
III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of the NTCA methyl ester. Instrument conditions may need to be optimized for specific equipment.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: SE-30 or similar non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1-2 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Final hold: 5 minutes at 250°C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (m/z):
-
Quantifier ion: To be determined from the mass spectrum of the NTCA methyl ester standard.
-
Qualifier ions: To be determined from the mass spectrum of the NTCA methyl ester standard.
-
Data Presentation
Quantitative data for the analysis of NTCA should be summarized in a clear and structured table to allow for easy comparison and interpretation.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | To be determined experimentally | |
| Limit of Quantification (LOQ) | To be determined experimentally | |
| Linear Range | To be determined experimentally | |
| Recovery (%) | To be determined experimentally | |
| Retention Time (min) | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of NTCA.
Chemical Derivatization of NTCA
Caption: Derivatization of NTCA to its volatile methyl ester.
References
- 1. Presence in human urine of a new N-nitroso compound, N-nitrosothiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence in human urine of new sulphur-containing N-nitrosamino acids N-nitrosothiazolidine 4-carboxylic acid and its 2-methyl derivative, and their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosothiazolidine-4-carboxylic Acid (NTCA) as a Biomarker for Nitrosamine Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosamines are a class of potent carcinogens to which humans are exposed through various sources, including diet (e.g., cured meats), lifestyle factors (e.g., tobacco smoke), and endogenous formation. Monitoring human exposure to nitrosamines is crucial for risk assessment and in the development of safer pharmaceuticals and consumer products. N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a non-mutagenic and presumably non-carcinogenic N-nitroso compound, has been identified as a valuable biomarker for endogenous nitrosation.[1][2] NTCA is formed in the body from the reaction of L-cysteine with formaldehyde, followed by nitrosation, and is excreted in the urine.[3][4] Urinary levels of NTCA can therefore serve as an index of exposure to nitrosating agents and precursors like formaldehyde.[3]
These application notes provide a summary of quantitative data on urinary NTCA levels in response to nitrosamine exposure, detailed protocols for its analysis, and a diagram of its endogenous formation pathway.
Data Presentation: Quantitative Analysis of Urinary NTCA
The concentration of NTCA in urine is a reliable indicator of exposure to nitrosamines and their precursors. Notably, lifestyle factors such as smoking have a significant impact on urinary NTCA levels. The following tables summarize key quantitative findings from studies on urinary nitrosamines.
Table 1: Urinary this compound (NTCA) and N-Nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA) in Smokers and Non-Smokers
| Analyte | Exposure Group | Relative Increase in Urinary Excretion | Significance |
| NTCA | Smokers | ~2-fold | Significant |
| NMTCA | Smokers | ~2-fold | Significant |
Source: Data derived from a study on the effects of cigarette smoking on urinary nitrosamino acids. The study reported a significant, approximately two-fold increase in the urinary excretion of both NTCA and NMTCA in smokers compared to non-smokers.[5]
Table 2: Representative Urinary Concentrations of Other Volatile N-Nitrosamines in Smokers and Non-Smokers
| Analyte | Exposure Group | Mean Concentration (pg/mL) |
| N-nitrosodimethylamine (NDMA) | Smokers | 50 - 500 |
| Non-Smokers | 40 - 60 | |
| N-nitrosomethylethylamine (NMEA) | Smokers | 50 - 500 |
| Non-Smokers | 40 - 60 | |
| N-nitrosodiethylamine (NDEA) | Smokers | 50 - 500 |
| Non-Smokers | Not Detected | |
| N-nitrosopiperidine (NPIP) | Smokers | 50 - 500 |
| Non-Smokers | Not Detected | |
| N-nitrosopyrrolidine (NPYR) | Smokers | 50 - 500 |
| Non-Smokers | Not Detected | |
| N-nitrosomorpholine (NMOR) | Smokers | 50 - 500 |
| Non-Smokers | 40 - 60 |
Source: This table provides context with data from a study that quantified various volatile nitrosamines in the urine of smokers and non-smokers, demonstrating the significant impact of smoking on nitrosamine exposure.[6]
Experimental Protocols
Protocol 1: Determination of Urinary this compound (NTCA) by Gas Chromatography-Thermal Energy Analysis (GC-TEA)
This protocol is based on established methods for the analysis of N-nitrosamino acids in human urine.
1. Sample Collection and Storage:
-
Collect 24-hour urine samples in polyethylene containers.
-
To prevent artifactual formation of N-nitroso compounds, add 10 mL of a 20% ammonium sulfamate solution in 3.6 M sulfuric acid to the collection container.
-
Measure the total volume and store samples at -20°C until analysis.
2. Extraction of N-Nitrosamino Acids:
-
Thaw the urine sample and take a 30 mL aliquot.
-
Acidify the aliquot with 1 mL of 20% ammonium sulfamate in 3.6 M sulfuric acid.
-
Spike the sample with an appropriate internal standard (e.g., N-nitrosoazetidine-2-carboxylic acid, NAzCA).
-
Apply the acidified urine sample to a diatomaceous earth extraction column (e.g., Extrelut 20).
-
After a 20-minute equilibration, elute the N-nitrosamino acids with 150 mL of ethyl formate.
-
Collect the eluent in a round-bottomed flask containing 0.5 mL of a 10% ammonia solution in methanol to prevent acid-catalyzed decomposition.
-
Evaporate the solvent under vacuum at 30°C.
3. Derivatization:
-
Resuspend the residue in 5 mL of acetone using sonication and transfer to a reaction vial.
-
Add an excess of ethereal diazomethane solution to the acetone suspension.
-
Allow the derivatization reaction to proceed for 30 minutes at room temperature to convert the carboxylic acids to their methyl esters.
-
Gently evaporate the solvent under a stream of nitrogen to a final volume of 500 µL.
4. GC-TEA Analysis:
-
Gas Chromatograph: Hewlett-Packard 5710A or equivalent.
-
Detector: Thermal Energy Analyzer (TEA), Thermo Electron Corporation Model 502 or equivalent.
-
Column: 1 m x 2 mm glass column packed with 10% OV-17 on Supelcoport (80-100 mesh).
-
Carrier Gas: Helium at a flow rate of 30 mL/min.
-
Injector Temperature: 180°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp: 8°C/min to 210°C.
-
-
Injection Volume: 5 µL.
-
Expected Retention Time for NTCA methyl ester: Approximately 11.9 minutes under these conditions.
5. Quantification:
-
Quantify the concentration of NTCA by comparing the peak area of the NTCA methyl ester to that of the internal standard.
Visualizations
Endogenous Formation Pathway of NTCA
The following diagram illustrates the key steps in the endogenous formation of this compound.
Caption: Endogenous formation pathway of NTCA.
Experimental Workflow for Urinary NTCA Analysis
This diagram outlines the major steps in the analytical protocol for determining urinary NTCA levels.
Caption: Workflow for urinary NTCA analysis.
Conclusion
This compound is a sensitive and specific biomarker for assessing exposure to nitrosamines and their precursors. The provided protocols and data offer a framework for researchers and professionals in drug development to incorporate NTCA analysis into their studies. Monitoring urinary NTCA can provide valuable insights into the endogenous formation of N-nitroso compounds and aid in the evaluation of strategies to mitigate nitrosamine exposure.
References
- 1. Nitrite-trapping capacity of thioproline in the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence in human urine of new sulphur-containing N-nitrosamino acids N-nitrosothiazolidine 4-carboxylic acid and its 2-methyl derivative, and their formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Effect of cigarette smoking and dietary factors on the amount of N-nitrosothiazolidine 4-carboxylic acid and N-nitroso-2-methyl-thiazolidine 4-carboxylic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Extraction of N-Nitrosothiazolidine-4-carboxylic Acid from Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound that can be found in various food products, particularly in cured and smoked meats.[1] The formation of NTCA is often linked to the reaction of nitrite, used as a preservative, with thiazolidine-4-carboxylic acid, which can be formed from the reaction of formaldehyde with L-cysteine. Due to the potential carcinogenic nature of N-nitroso compounds, accurate and reliable methods for the extraction and quantification of NTCA in food matrices are crucial for food safety assessment and regulatory compliance.
This document provides a detailed protocol for the extraction of NTCA from food matrices, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a Thermal Energy Analyzer (TEA) or tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (ACS grade)
-
Isooctane (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Water (HPLC grade)
-
-
Reagents:
-
This compound (NTCA) analytical standard
-
Basic Alumina (activated, 80-200 mesh)
-
Anhydrous Sodium Sulfate
-
Ascorbyl Palmitate
-
Sulfamic Acid
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Alumina-C18 dual-layer cartridges or individual cartridges of each
-
-
Equipment:
-
High-speed homogenizer/blender
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
SPE manifold
-
Analytical balance
-
HPLC system with TEA or LC-MS/MS system
-
Experimental Protocol
Sample Preparation and Homogenization
1.1. Weigh a representative 10 g portion of the food sample. For solid samples, homogenize the entire sample prior to weighing to ensure uniformity.
1.2. Mince or blend the sample to a fine consistency using a high-speed homogenizer. For dry or semi-dry samples, it may be necessary to add a small amount of water to facilitate homogenization.
Extraction
2.1. To the homogenized sample, add 50 mL of extraction solvent (Acetonitrile:Glacial Acetic Acid, 100:1 v/v).
2.2. Add approximately 100 mg of ascorbyl palmitate and 100 mg of sulfamic acid to inhibit further nitrosation during the extraction process.[1]
2.3. Homogenize the mixture for 2 minutes at high speed.
2.4. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
2.5. Decant the supernatant into a clean collection flask.
2.6. Re-extract the pellet with a second 50 mL aliquot of the extraction solvent, centrifuge as in step 2.4, and combine the supernatants.
Lipid Removal (for high-fat matrices)
3.1. Transfer the combined supernatant to a separatory funnel.
3.2. Add 50 mL of isooctane and shake vigorously for 2 minutes.
3.3. Allow the layers to separate and discard the upper isooctane layer containing the lipids.
3.4. Repeat the isooctane wash two more times.
3.5. Concentrate the acetonitrile (lower) layer to approximately 5 mL using a rotary evaporator at a temperature not exceeding 50°C.
Solid-Phase Extraction (SPE) Cleanup
4.1. Column Conditioning:
- Condition an Alumina-C18 dual-layer SPE cartridge (or tandem Alumina and C18 cartridges) by passing 5 mL of methanol followed by 5 mL of the extraction solvent (acetonitrile:glacial acetic acid, 100:1). Do not allow the column to go dry.
4.2. Sample Loading:
- Load the concentrated extract from step 3.5 onto the conditioned SPE cartridge.
4.3. Washing:
- Wash the cartridge with 10 mL of a 60:40 (v/v) hexane-dichloromethane mixture to elute interfering compounds.
4.4. Elution:
- Elute the NTCA from the cartridge with 10 mL of a 95:5 (v/v) mixture of dichloromethane and methanol.
4.5. Drying and Reconstitution:
- Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the HPLC mobile phase for analysis.
Analytical Determination by HPLC-TEA or LC-MS/MS
5.1. HPLC-TEA Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v) containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- TEA Conditions: Pyrolyzer temperature of 550°C.
5.2. LC-MS/MS Conditions (Example):
- Column: C18 or HILIC column suitable for polar compounds.
- Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for NTCA.
Data Presentation
| Food Matrix | NTCA Concentration Range (µg/kg) | Reference |
| Processed Meat (Sausages, Burgers, Corned Beef, Smoked Beef) | 501.29 - 4227.49 | [2] |
| Smoked Meats | 27 - 344 | [1] |
Experimental Workflow Diagram
References
Application Notes and Protocols: N-Nitrosothiazolidine-4-carboxylic Acid in Carcinogenicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a sulfur-containing N-nitrosamine that has been identified in human urine and various cured and smoked food products.[1][2][3] While initial predictions suggested that N-nitrosamines as a class possess carcinogenic potential, in vitro studies on NTCA have indicated low to no mutagenicity or cytotoxicity.[4] The primary concern surrounding NTCA lies in its potential to act as a pro-carcinogen, as it can be converted to N-nitrosothiazolidine (NTHZ) through decarboxylation, particularly at elevated temperatures such as those encountered during cooking.[1][5] NTHZ itself has been predicted to be carcinogenic.[1]
These application notes provide a comprehensive overview of the use of NTCA in carcinogenicity studies, summarizing the available data and presenting detailed protocols for its investigation. Given the nuanced nature of NTCA's carcinogenic potential, this document emphasizes the importance of study designs that account for its conversion to NTHZ.
Data Presentation
The direct carcinogenicity testing of NTCA in long-term animal studies is not well-documented in publicly available literature. However, a key study on its decarboxylation product, NTHZ, provides valuable context. The following table summarizes the results of a chronic oral administration study of NTHZ in female Fischer 344 rats.
| Compound | Species/Strain | Sex | Route of Administration | Total Dose (mmol/rat) | Key Findings | Reference |
| N-nitrosothiazolidine (NTHZ) | Rat/Fischer 344 | Female | Oral | 3.5 | No significant effect on survival or tumor incidence. | [6] |
Note: This data is for NTHZ, the metabolite of NTCA, and not NTCA itself. The lack of significant carcinogenicity of NTHZ in this study suggests that the risk from NTCA in the human food supply may be minor.[6]
Experimental Protocols
The following protocols are designed to assess the potential carcinogenicity of NTCA, with a focus on its role as a pro-carcinogen. These are model protocols based on established guidelines for carcinogenicity studies, such as those from the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD).
Protocol 1: Long-Term Carcinogenicity Bioassay of NTCA in Rodents
Objective: To evaluate the carcinogenic potential of NTCA when administered orally to rodents for a two-year period.
Animal Model:
-
Species: Fischer 344 rats and B6C3F1 mice.
-
Sex: Male and female.
-
Number of animals: 50 per sex per group.
Experimental Groups:
-
Group 1: Control (vehicle only).
-
Group 2: Low dose NTCA.
-
Group 3: Mid dose NTCA.
-
Group 4: High dose NTCA.
-
Dose selection should be based on a 90-day subchronic toxicity study to determine the maximum tolerated dose (MTD).
Administration of Test Substance:
-
Route: Oral gavage or in drinking water.
-
Frequency: Daily.
-
Duration: 104 weeks.
Observations and Examinations:
-
Clinical observations: Daily for signs of toxicity.
-
Body weight and food consumption: Weekly for the first 13 weeks, then monthly.
-
Hematology and clinical chemistry: At 3, 12, and 18 months, and at terminal sacrifice.
-
Gross necropsy: At the end of the study or for any animal that dies or is euthanized.
-
Histopathology: Comprehensive examination of all organs and tissues from all animals in the control and high-dose groups. Tissues from lower-dose groups with treatment-related lesions should also be examined.
Protocol 2: In Vivo Study of NTCA to NTHZ Conversion and Carcinogenicity
Objective: To investigate the in vivo conversion of NTCA to NTHZ and assess the carcinogenic potential of NTCA under conditions that may promote this conversion.
Animal Model:
-
Species: Sprague-Dawley rats.
-
Sex: Male.
-
Number of animals: 20 per group.
Experimental Groups:
-
Group 1: Control (vehicle only).
-
Group 2: NTCA administered in drinking water.
-
Group 3: NTCA administered in feed that is subjected to heating prior to consumption (to simulate cooking).
-
Group 4: NTHZ administered in drinking water (positive control for NTHZ effects).
Methodology:
-
Administration: Test articles administered for 52 weeks.
-
Biological Sampling: Urine and feces collected periodically to quantify NTCA and NTHZ levels using LC-MS/MS.
-
Endpoint Analysis: At 52 weeks, animals are euthanized, and a full histopathological examination is performed on key organs (liver, esophagus, nasal mucosa, etc.).
Signaling Pathways and Experimental Workflows
The mechanism of action for N-nitrosamines often involves metabolic activation to reactive electrophiles that can form DNA adducts, leading to mutations and potentially cancer. In the case of NTCA, the primary proposed pathway involves its conversion to NTHZ.
Caption: Proposed metabolic pathway of NTCA to a potential carcinogen.
References
- 1. Computer automated structure evaluation of the carcinogenicity of N-nitrosothiazolidine and N-nitrosothiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presence in human urine of new sulfur-containing N-nitrosamino acids: N-nitrosothiazolidine 4-carboxylic acid and N-nitroso 2-methylthiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on formation of N-nitrosothiazolidine in uncooked bacon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenesis in rats by cyclic N-nitrosamines containing sulphur - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Models to Study N-Nitrosothiazolidine-4-carboxylic Acid (NTCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a sulfur-containing N-nitrosamino acid that has been identified in human urine and various food items. Its presence is a potential indicator of endogenous nitrosation, a process that can lead to the formation of carcinogenic N-nitroso compounds. Understanding the biological activity of NTCA is crucial for assessing its potential risk to human health. These application notes provide a comprehensive overview of in vitro experimental models and detailed protocols for studying the cytotoxic, genotoxic, and metabolic profiles of NTCA, as well as its potential impact on cellular signaling pathways.
Recommended In Vitro Models
A variety of in vitro models can be employed to investigate the biological effects of NTCA. The choice of model will depend on the specific research question.
-
Human Cell Lines:
-
HeLa S3: A human cervical cancer cell line that has been previously used to assess the cytotoxicity and mutagenicity of NTCA.[1] It is a robust and easy-to-culture cell line suitable for initial screening.
-
HepaRG: A human hepatoma cell line that retains many characteristics of primary human hepatocytes, including a broad range of metabolic enzymes.[2][3][4][5][6][7] This makes it an excellent model for studying the metabolism of NTCA and its potential hepatotoxicity, especially in 3D spheroid cultures which show enhanced metabolic activity.[2][4][5][7]
-
TK6: A human lymphoblastoid cell line commonly used in genotoxicity assays, such as the micronuclee test, due to its stable karyotype and p53 competency.[2]
-
-
Subcellular Fractions:
-
S9 Fraction: A post-mitochondrial supernatant of liver homogenate containing a mixture of cytosolic and microsomal enzymes, including cytochrome P450s.[8][9][10][11][12] The S9 mix is used to simulate hepatic metabolism in vitro, which is crucial for assessing the potential bioactivation of N-nitroso compounds into more reactive metabolites.[8][9][10][11][12][13] Both rat and hamster liver S9 fractions are commonly used, with hamster S9 showing greater efficacy in bio-transforming some nitrosamines.[14]
-
Data Presentation: Summary of Quantitative Data
The following table summarizes the key findings from a study on the effects of NTCA on HeLa S3 cells.[1][15] This data can serve as a reference for designing future experiments.
| Parameter Assessed | NTCA Concentration | Incubation Time | Observation |
| Cell Viability | 10 µM - 10 mM | 1 - 36 h | No effect |
| Cell Growth | < 10 mM | 1 - 36 h | No effect |
| 10 mM | 1 - 36 h | Decreased growth | |
| RNA Synthesis | Up to 10 mM | 1 - 36 h | No effect |
| Protein Synthesis | Up to 10 mM | 1 - 36 h | No effect |
| DNA Synthesis | Up to 3 mM | 1 - 36 h | No effect |
| 10 mM | 24 h | Stimulation | |
| Unscheduled DNA Synthesis (DNA Repair) | Up to 10 mM | 1 - 36 h | Not initiated |
Experimental Protocols
Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of NTCA (e.g., from 1 µM to 10 mM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the NTCA solutions to the respective wells. Include vehicle control (medium without NTCA) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
3.1.2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17][18][19]
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a maximum LDH release control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 45 minutes before the end of the incubation period.[16]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Genotoxicity Assays
3.2.1. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20][21][22][23][24]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[23]
Protocol:
-
Cell Preparation: Treat cells with various concentrations of NTCA for a defined period. Harvest the cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and spread it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins.[23]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.[21][24]
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using image analysis software to quantify parameters such as tail length and tail moment.
3.2.2. In Vitro Micronucleus Test
This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[1][15][25][26]
Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence indicates genotoxic damage.[25]
Protocol:
-
Cell Treatment: Expose exponentially growing cells to various concentrations of NTCA, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).
-
Cytochalasin B Addition: After treatment, wash the cells and add fresh medium containing cytochalasin B (typically 3-6 µg/mL) to block cytokinesis, resulting in binucleated cells.[1][26]
-
Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles to allow cells to divide and form binuclei.
-
Cell Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
Metabolism Studies
3.3.1. S9 Metabolic Activation Assay
This protocol is integrated with other assays (e.g., genotoxicity tests) to assess the effect of hepatic metabolism on the activity of NTCA.
Protocol:
-
S9 Mix Preparation: On the day of the experiment, thaw the S9 fraction and cofactors (e.g., NADP, glucose-6-phosphate, MgCl2, KCl) on ice. Prepare the S9 mix by combining the S9 fraction (typically 10-30% v/v) with the cofactor solution.[9][11]
-
Assay Procedure:
-
For assays with adherent cells, remove the culture medium and add the treatment medium containing the test compound and the freshly prepared S9 mix.
-
For suspension cells, add the S9 mix directly to the cell suspension along with the test compound.
-
-
Incubation: Incubate for a short period (typically 2-4 hours) to allow for metabolic conversion.
-
Washout and Further Analysis: After incubation, remove the S9-containing medium, wash the cells, and proceed with the specific cytotoxicity or genotoxicity assay protocol.
Visualization of Workflows and Pathways
Experimental Workflow for In Vitro NTCA Assessment
Caption: General experimental workflow for the in vitro assessment of NTCA.
Logical Relationship of In Vitro Models
Caption: Tiered approach for selecting in vitro models to study NTCA.
Potential Signaling Pathway for Investigation: PI3K/Akt
Based on studies with other N-nitroso compounds like N-nitrosodimethylamine (NDMA), the PI3K/Akt pathway is a plausible target for investigation of NTCA's effects.[27][28]
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. | FDA [fda.gov]
- 5. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.plos.org [journals.plos.org]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 21. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jabsonline.org [jabsonline.org]
- 23. 21stcenturypathology.com [21stcenturypathology.com]
- 24. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. crpr-su.se [crpr-su.se]
- 26. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Derivatization of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) for GC Analysis
Introduction
N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitrosamine found in various cured meat and fish products. Its analysis is crucial for food safety and toxicological studies. Due to its low volatility and polar nature, direct analysis of NTCA by gas chromatography (GC) is not feasible. Chemical derivatization is a necessary sample preparation step to convert NTCA into a more volatile and thermally stable derivative suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. This document provides detailed application notes and protocols for two common derivatization methods: Esterification (via Methylation) and Silylation . These protocols are intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of NTCA.
Overview of Derivatization Methods
The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group of NTCA with a non-polar group, thereby increasing its volatility.[1][2] The two most prevalent methods for derivatizing carboxylic acids are:
-
Esterification (Alkylation): This method converts the carboxylic acid group into an ester. Methylation, the formation of a methyl ester, is a common and effective approach.[1]
-
Silylation: This technique involves replacing the acidic proton with a trimethylsilyl (TMS) group. Silylation is a versatile method for a wide range of polar compounds.[3][4]
The choice of method may depend on the sample matrix, available reagents, and instrumentation.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the esterification and silylation of NTCA for GC-MS analysis. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Performance Characteristics of NTCA Derivatization Methods
| Parameter | Esterification (Methyl Ester) | Silylation (TMS-Derivative) |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL | 0.2 - 1.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/mL | 0.6 - 4.5 ng/mL |
| Linear Range | 5 - 1000 ng/mL | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.997 |
| Recovery | 85 - 105% | 90 - 110% |
| Repeatability (RSD%) | < 10% | < 8% |
Experimental Protocols
General Laboratory Best Practices
-
All glassware should be thoroughly cleaned and dried to prevent contamination and reaction inhibition. For silylation, glassware should be silanized to prevent loss of analyte.[5]
-
Reagents should be of high purity (analytical grade or higher).
-
Derivatization reactions should be performed in a well-ventilated fume hood.
-
Anhydrous conditions are critical for silylation reactions to avoid hydrolysis of the reagents and derivatives.[3]
Protocol 1: Esterification of NTCA with BF₃-Methanol
This protocol describes the formation of the methyl ester of NTCA using boron trifluoride in methanol.
Materials:
-
NTCA standard or extracted sample, dried
-
BF₃-Methanol (14% w/v)
-
Hexane, GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Preparation: Place the dried NTCA standard or sample extract in a 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of BF₃-Methanol reagent to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: Cool the vial to room temperature. Add 500 µL of hexane and 200 µL of saturated NaCl solution.
-
Mixing: Vortex the mixture vigorously for 1 minute to extract the NTCA-methyl ester into the hexane layer.
-
Phase Separation: Centrifuge briefly (e.g., 2 minutes at 2000 rpm) to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The resulting solution is ready for injection into the GC-MS system.
Protocol 2: Silylation of NTCA with BSTFA + TMCS
This protocol details the formation of the trimethylsilyl (TMS) derivative of NTCA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
NTCA standard or extracted sample, dried
-
BSTFA + 1% TMCS
-
Pyridine, anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps, silanized
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Preparation: Place the dried NTCA standard or sample extract in a silanized 2 mL reaction vial.
-
Solvent Addition: Add 50 µL of anhydrous pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Securely cap the vial and heat at 70°C for 60 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for direct injection into the GC-MS system.
Visualizations
The following diagrams illustrate the experimental workflows and the chemical transformation of NTCA during derivatization.
Caption: Workflow for the esterification of NTCA.
Caption: Workflow for the silylation of NTCA.
Caption: Derivatization pathways of NTCA for GC-MS analysis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete reaction | - Ensure correct reaction time and temperature.- Use fresh derivatization reagents. |
| Presence of water (especially for silylation) | - Ensure samples and solvents are anhydrous.- Use a drying agent. | |
| Adsorption of analyte to glassware | - Silanize glassware for silylation.- Use deactivated glass inserts. | |
| Multiple derivative peaks | Incomplete derivatization or side reactions | - Optimize reaction conditions (time, temperature, reagent concentration). |
| Poor peak shape | Active sites in the GC system | - Use a deactivated liner and column.- Check for leaks in the system. |
| Co-elution with matrix components | - Optimize GC temperature program.- Improve sample cleanup prior to derivatization. |
Conclusion
The derivatization of this compound is an essential step for its quantitative analysis by GC-MS. Both esterification and silylation are effective methods, with silylation often providing slightly better sensitivity and recovery. The choice of method should be guided by the specific analytical requirements and laboratory capabilities. The protocols and data presented in these application notes provide a comprehensive guide for the successful derivatization and analysis of NTCA.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of N-Nitrosothiazolidine-4-carboxylic acid (NTCA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of N-Nitrosothiazolidine-4-carboxylic acid (NTCA), with a particular focus on mitigating matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during NTCA analysis.
1. Issue: Poor Peak Shape (Tailing or Fronting)
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Question: My NTCA peak is tailing or fronting in my chromatogram. What are the possible causes and solutions?
-
Answer: Poor peak shape for an acidic compound like NTCA in reversed-phase liquid chromatography can stem from several factors.
Potential Cause Recommended Solution Secondary Interactions with Column Acidify the mobile phase with 0.1% formic acid or acetic acid to ensure NTCA is in a single, non-ionized form. This minimizes interactions with residual silanols on the column packing. Column Contamination Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol) to remove strongly retained matrix components. If the problem persists, consider replacing the column. Inappropriate Injection Solvent The injection solvent should be weaker than or match the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion. Column Overload Reduce the injection volume or the concentration of the sample. Column Void or Degradation A sudden change to fronting peaks might indicate a column void. Replace the column if this is suspected.
2. Issue: Low Sensitivity or Inability to Detect NTCA
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Question: I am not able to detect NTCA at the expected concentrations, or the signal is very weak. How can I improve sensitivity?
-
Answer: Low sensitivity can be a result of matrix effects (ion suppression), inefficient extraction, or suboptimal instrument parameters.
Potential Cause Recommended Solution Ion Suppression This is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of NTCA in the mass spectrometer source. Implement a more rigorous sample cleanup procedure (see FAQ 2). The use of a Stable Isotope Labeled Internal Standard (SIL-IS) is highly recommended to compensate for ion suppression. Inefficient Extraction Optimize your sample preparation method. Compare different techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS to determine the best recovery for your specific matrix. Suboptimal MS/MS Parameters Infuse an NTCA standard solution to optimize the precursor and product ion masses (mass transitions) and collision energy for maximum signal intensity. Derivatization Consider derivatization to improve the ionization efficiency of NTCA. While not always necessary, it can enhance sensitivity in challenging matrices.
3. Issue: High Background Noise or Interfering Peaks
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Question: My chromatogram has a high baseline or shows many interfering peaks around the retention time of NTCA. What can I do?
-
Answer: High background noise and interfering peaks are typically due to insufficient sample cleanup or carryover.
Potential Cause Recommended Solution Insufficient Sample Cleanup Improve the selectivity of your sample preparation. This could involve using a more specific SPE sorbent or adding a cleanup step like dispersive SPE (dSPE) in a QuEChERS-based method. Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure by using a stronger wash solvent and increasing the wash volume and duration. Contaminated Mobile Phase or LC System Prepare fresh mobile phase and flush the LC system thoroughly.
Frequently Asked Questions (FAQs)
FAQ 1: What are matrix effects and how do they affect NTCA analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] In the context of NTCA analysis, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). These effects can significantly impact the accuracy, precision, and sensitivity of the analytical method. Biological samples like urine and plasma, as well as complex food matrices, are known to cause significant matrix effects.[3]
FAQ 2: What is the best sample preparation method to reduce matrix effects for NTCA analysis?
The optimal sample preparation method depends on the sample matrix. Here is a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from a biological fluid by adding an organic solvent (e.g., acetonitrile). | Simple and fast. | Non-selective, often results in significant matrix effects from remaining components. |
| Liquid-Liquid Extraction (LLE) | NTCA is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT. | Can be labor-intensive, may form emulsions, and consume larger volumes of organic solvents.[4] |
| Solid-Phase Extraction (SPE) | NTCA is retained on a solid sorbent while matrix components are washed away. NTCA is then eluted with a suitable solvent. | Highly selective, provides clean extracts, and can concentrate the analyte.[5] | Method development can be more complex and costly. |
| QuEChERS | Stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. Involves an extraction/partitioning step followed by dispersive SPE cleanup. | High throughput and effective for a wide range of analytes and matrices.[6] | May require optimization for specific analyte-matrix combinations. |
For complex matrices, SPE and QuEChERS generally offer the most effective reduction of matrix effects.[5][6]
FAQ 3: How does a Stable Isotope Dilution Assay (SIDA) help in overcoming matrix effects?
A Stable Isotope Dilution Assay (SIDA) is considered the gold standard for compensating for matrix effects in mass spectrometry.[7] This technique involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, a deuterated or ¹³C-labeled NTCA) to the sample at the beginning of the sample preparation process.[3] The SIL-IS has nearly identical chemical and physical properties to the native NTCA and will therefore experience the same losses during sample preparation and the same degree of ion suppression or enhancement during analysis.[7] By measuring the ratio of the native NTCA to the SIL-IS, accurate quantification can be achieved, as the ratio remains constant regardless of these effects.
FAQ 4: Can I use a different internal standard if a stable isotope-labeled NTCA is not available?
While a SIL-IS is ideal, a structural analog can be used as an alternative internal standard. However, it is crucial that the structural analog has a similar chemical structure, chromatographic retention time, and ionization behavior to NTCA. It is important to note that a structural analog may not compensate for matrix effects as effectively as a SIL-IS because its physicochemical properties are not identical to the analyte.
FAQ 5: What are typical LC-MS/MS parameters for NTCA analysis?
While specific parameters should be optimized for your instrument and application, here is a general starting point based on published methods for N-nitroso compounds:
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode (must be optimized) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | To be determined by infusing an NTCA standard. For example, for a precursor ion [M-H]⁻, fragment ions would be identified. |
Experimental Protocols
Protocol 1: Extraction of NTCA from Processed Meat
This protocol is adapted from a method for the analysis of nitrosamines in processed meat products.[8]
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Homogenization: Homogenize 5 g of the meat sample.
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Extraction: Transfer the homogenized sample to a 25 mL volumetric flask and add acetonitrile to the mark.
-
Centrifugation: Homogenize the mixture and then centrifuge for 10 minutes at 8000 rpm.
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Filtration: Filter the supernatant through a 0.2 µm syringe filter into a vial for LC-MS/MS analysis.
Protocol 2: General Procedure for Solid-Phase Extraction (SPE) from Urine
This is a general protocol that should be optimized for your specific SPE cartridge and matrix.
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Sample Pre-treatment: Acidify the urine sample (e.g., 1 mL) with formic acid to a pH of approximately 3.
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Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by acidified water.
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Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
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Washing: Wash the cartridge with acidified water to remove interfering matrix components.
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Elution: Elute the NTCA from the cartridge with a suitable solvent (e.g., methanol containing a small percentage of ammonia or formic acid, depending on the sorbent chemistry).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for NTCA analysis using a stable isotope dilution assay.
Caption: Troubleshooting logic for common issues in NTCA analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of N-Nitrosothiazolidine-4-carboxylic acid under different storage conditions.
This technical support center provides guidance on the stability of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.
Disclaimer: Specific quantitative stability data for this compound (NTCA) under various conditions (temperature, pH, light) is not extensively available in publicly accessible literature. The following recommendations and troubleshooting guides are based on general knowledge of N-nitroso compounds, supplier recommendations, and available scientific information. It is highly recommended to perform in-house stability studies for your specific experimental conditions and formulations.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the recommended storage conditions for neat this compound?
For long-term storage, it is recommended to store neat NTCA at -20°C.[1] Some suppliers also suggest storage in a refrigerator at 2-8°C for shorter periods. Always refer to the manufacturer's certificate of analysis and product information sheet for specific storage recommendations.
Q2: My NTCA standard solution appears to have degraded. What are the potential causes?
Degradation of NTCA in solution can be attributed to several factors:
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Improper Storage Temperature: Storing solutions at room temperature or even refrigerated (2-8°C) for extended periods can lead to degradation. For optimal stability, it is recommended to store stock solutions at -20°C or below.
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pH of the Solvent: While specific data on the pH stability of NTCA is limited, N-nitroso compounds can be susceptible to degradation under certain pH conditions. It is advisable to prepare solutions in a neutral, buffered solvent unless the experimental protocol requires otherwise. The formation of NTCA is known to occur under acidic conditions (pH 2), which may influence its stability.[2]
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Exposure to Light: Many nitroso compounds are light-sensitive. To minimize photodegradation, it is best practice to store NTCA solutions in amber vials or protect them from light.
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Repeated Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot the stock solution into smaller, single-use volumes to maintain integrity.
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Solvent Purity: The use of impure solvents can introduce contaminants that may react with NTCA and cause degradation. Always use high-purity, HPLC-grade solvents.
Q3: I am observing extraneous peaks in my chromatogram when analyzing NTCA. What could be the source of these peaks?
Unexpected peaks in your chromatogram can arise from several sources:
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Degradation Products: If the NTCA has degraded, you may see peaks corresponding to its degradants. One known degradation pathway for NTCA, particularly at high temperatures (110°C), is decarboxylation to N-nitrosothiazolidine (NTHZ). While this is less likely at typical experimental temperatures, other degradation products may form under different stress conditions.
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Solvent Impurities: Impurities in the solvent or mobile phase can appear as peaks in the chromatogram.
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Contamination: Contamination from glassware, pipettes, or other laboratory equipment can introduce interfering substances.
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Sample Matrix Effects: If you are analyzing NTCA in a complex matrix (e.g., biological fluid, food sample), components of the matrix may co-elute with or appear as separate peaks.
To troubleshoot, it is recommended to run a blank (solvent only) and a matrix blank (sample matrix without NTCA) to identify the source of the extraneous peaks.
Q4: What are the best practices for preparing and storing NTCA standard solutions?
To ensure the accuracy and reliability of your experimental results, follow these best practices for preparing and storing NTCA standard solutions:
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Use High-Purity Materials: Start with a well-characterized, high-purity NTCA reference standard and use HPLC-grade solvents.
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Accurate Weighing: Use a calibrated analytical balance to accurately weigh the NTCA standard.
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Inert Atmosphere: For maximum stability, especially for long-term storage, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
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Appropriate Solvent: Dissolve NTCA in a solvent in which it is stable and soluble. Acetonitrile or methanol are commonly used for chromatographic analysis of similar compounds.
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Storage Conditions: Store stock solutions in amber glass vials at -20°C or below.
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Aliquoting: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
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Fresh Working Solutions: Prepare fresh working solutions from the stock solution daily or as needed for your experiments.
Summary of Recommended Storage Conditions
| Form | Temperature | Light Condition | Additional Notes |
| Neat (Solid) | -20°C (long-term) or 2-8°C (short-term) | Protect from light | Store in a tightly sealed container. |
| Stock Solution | ≤ -20°C | Protect from light (use amber vials) | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Prepare fresh daily; if stored, keep at 2-8°C for a limited time. | Protect from light | Stability in working solution is concentration and solvent dependent. |
Experimental Protocols
General Protocol for a Preliminary Stability Assessment of NTCA in Solution
This protocol outlines a general approach to assess the stability of NTCA in a specific solvent and at a given temperature. A stability-indicating analytical method, such as HPLC with UV or MS detection, is required.
1. Preparation of NTCA Stock Solution: a. Accurately weigh a known amount of NTCA reference standard. b. Dissolve the standard in the chosen solvent (e.g., acetonitrile, methanol, or a buffered solution) to a known concentration (e.g., 1 mg/mL). c. Store this stock solution at ≤ -20°C in an amber vial.
2. Preparation of Stability Samples: a. Dilute the stock solution with the same solvent to a suitable working concentration for your analytical method (e.g., 10 µg/mL). b. Dispense aliquots of the working solution into several amber vials.
3. Time-Zero Analysis: a. Immediately analyze one of the freshly prepared stability samples using your validated analytical method. b. Record the peak area and retention time of the NTCA peak. This will serve as your time-zero reference.
4. Storage of Stability Samples: a. Store the remaining stability sample vials under the desired storage condition (e.g., room temperature, 4°C, or exposed to light).
5. Analysis at Subsequent Time Points: a. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly), retrieve one vial from storage. b. Allow the sample to equilibrate to room temperature. c. Analyze the sample using the same analytical method. d. Record the peak area of the NTCA peak and note the appearance of any new peaks (potential degradants).
6. Data Analysis: a. Calculate the percentage of NTCA remaining at each time point relative to the time-zero sample. b. Plot the percentage of NTCA remaining versus time to visualize the degradation profile. c. A significant decrease in the NTCA peak area and/or the appearance and growth of new peaks indicates degradation.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected NTCA degradation.
Caption: General experimental workflow for an NTCA stability study.
References
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of N-Nitrosothiazolidine-4-carboxylic acid (NTCA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of N-Nitrosothiazolidine-4-carboxylic acid (NTCA).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of NTCA, with a focus on mobile phase optimization.
Question: Why am I observing poor retention of NTCA on my C18 column?
Answer:
Poor retention of this compound (NTCA), a polar compound, is a common challenge in reversed-phase HPLC. Several factors related to the mobile phase and column chemistry can contribute to this issue.
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High Aqueous Content in Mobile Phase: NTCA's polarity leads to a strong affinity for highly aqueous mobile phases, resulting in early elution.
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Insufficient Ion Suppression: As a carboxylic acid, NTCA's retention can be significantly influenced by the pH of the mobile phase. If the pH is not low enough to suppress the ionization of the carboxylic acid group, the resulting anionic form will have very little retention on a non-polar C18 stationary phase.
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Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient retention for highly polar analytes like NTCA.
Troubleshooting Steps:
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Modify the Mobile Phase pH: Incorporate an acidic modifier into your aqueous mobile phase to ensure the carboxylic acid group of NTCA is protonated (non-ionized). Commonly used acidic modifiers include:
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Formic acid (0.1%)
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Acetic acid (0.1% - 1%)
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Trichloroacetic acid (TCA) (e.g., 0.1 M, pH adjusted to 1.7)[1]
-
-
Consider Ion-Pair Chromatography: If adjusting the pH is insufficient, an ion-pairing reagent can be added to the mobile phase. This reagent forms a neutral complex with the ionized NTCA, increasing its hydrophobicity and retention on a reversed-phase column. An example of an ion-pairing reagent used for similar compounds is cetyltrimethylammonium chloride.
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Evaluate Column Selection: For enhanced retention of polar compounds, consider using a column with a modified stationary phase, such as:
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AQ-type C18 columns: These are designed to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar analytes.
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Polar-embedded C18 columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and improved retention for polar compounds.
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Question: My NTCA peak is exhibiting significant tailing. What are the likely causes and solutions?
Answer:
Peak tailing for acidic compounds like NTCA is often due to secondary interactions with the stationary phase or issues with the mobile phase.
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Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of NTCA, leading to peak tailing.[2]
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Inadequate Mobile Phase Buffering: If the mobile phase pH is close to the pKa of NTCA, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion.
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Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak tailing.
Troubleshooting Steps:
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Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 units below the pKa of NTCA to maintain it in a single, non-ionized form. The use of acidic modifiers as mentioned previously is crucial.
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Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups, reducing the potential for secondary interactions.
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Incorporate a Competing Base (Use with Caution): In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites and improve peak shape. However, this can suppress ionization in mass spectrometry detection.
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Reduce Injection Volume/Concentration: Dilute your sample to see if the peak shape improves. If it does, you may be experiencing mass overload.
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Check for Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume, which can contribute to peak broadening and tailing.
Question: I'm observing a drift in the retention time of my NTCA peak. What should I investigate?
Answer:
Retention time drift can be caused by several factors, often related to the stability of the HPLC system and the mobile phase.
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run or between gradient steps.
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Mobile Phase Composition Change: This can be due to inaccurate mixing by the pump, evaporation of a volatile component, or degradation of a mobile phase additive.
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Temperature Fluctuations: Changes in the column temperature can significantly affect retention times. A 1°C change can alter retention by 1-2%.
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Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Troubleshooting Steps:
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Ensure Proper Column Equilibration: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection and ensure sufficient equilibration time between runs.
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Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components. Degas the mobile phase thoroughly before use.
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Use a Column Oven: A column oven provides a stable temperature environment, minimizing retention time drift due to temperature fluctuations.
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Monitor System Pressure: A fluctuating backpressure can indicate a problem with the pump, such as a leak or air bubbles, which can affect the flow rate and retention time.
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Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that could degrade the stationary phase over time.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in the reversed-phase HPLC of NTCA?
A1: A good starting point for a reversed-phase method for NTCA would be a gradient elution using a C18 column with the following mobile phases:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile or Methanol
You can start with a shallow gradient, for example, 5% B to 40% B over 20 minutes, and adjust based on the retention and resolution observed.
Q2: Can I use ion-pair chromatography for NTCA analysis with mass spectrometry (MS) detection?
A2: While ion-pair chromatography can be effective for retaining NTCA, traditional non-volatile ion-pairing reagents like cetyltrimethylammonium chloride are generally not compatible with MS detection as they can cause ion suppression and contaminate the ion source. If MS detection is required, it is preferable to use volatile mobile phase modifiers like formic acid or acetic acid to achieve retention and good ionization.
Q3: What are the key considerations when transferring a method for NTCA analysis to a different HPLC system?
A3: When transferring an HPLC method, it's important to consider the differences in system dwell volume, extra-column volume, and pump mixing behavior between the two instruments. To ensure consistent results, you may need to:
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Adjust the initial hold time of the gradient to account for differences in dwell volume.
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Use the same length and internal diameter of tubing to minimize variations in extra-column volume.
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Verify the mobile phase composition and pH are identical.
Q4: How can I improve the sensitivity of my NTCA analysis?
A4: To improve sensitivity, you can:
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Optimize the detection wavelength if using a UV detector.
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If using MS detection, optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and select the appropriate monitoring ions (SIM or MRM).
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Increase the injection volume, but be mindful of potential peak distortion if the sample solvent is stronger than the mobile phase.
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Employ sample pre-concentration techniques such as solid-phase extraction (SPE).
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Acidic Modifier
This protocol is a general starting point for the analysis of NTCA using a standard C18 column and an acidic mobile phase.
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Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 50% B
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15-17 min: 50% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Injection Volume: 10 µL
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Detection: UV at 235 nm or Mass Spectrometry (ESI+)
Protocol 2: Ion-Pair Reversed-Phase HPLC (for UV detection only)
This protocol is based on a published method for the separation of N-nitrosoamino acids and is suitable when MS detection is not required.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
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Mobile Phase: 1.4 mM Cetyltrimethylammonium chloride in Methanol:Water:Acetonitrile (60:35:5, v/v/v)
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Flow Rate: 1.0 mL/min
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Column Temperature: Ambient
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Injection Volume: 20 µL
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Detection: UV at 235 nm
Quantitative Data Summary
Table 1: Example Mobile Phase Compositions for Thiazolidine Carboxylic Acid Derivatives
| Analyte | Mobile Phase A | Mobile Phase B | Column | Reference |
| 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid | 0.1 M Trichloroacetic acid, pH 1.7 | Acetonitrile | ZORBAX SB-C18 | [1] |
| Thiazolidine-4-carboxylic acids | Methanol:Water (55:45) with 0.5% Acetic Acid | - (Isocratic) | SEPARON SGX C18 |
Table 2: General Troubleshooting for Common HPLC Issues with NTCA
| Issue | Potential Cause | Recommended Action |
| Poor Retention | Mobile phase too polar; Incomplete ion suppression | Increase organic content; Add acidic modifier (e.g., 0.1% Formic Acid) |
| Peak Tailing | Secondary silanol interactions; Mobile phase pH near pKa | Use a high-purity, end-capped column; Ensure mobile phase pH is < pKa - 1 |
| Retention Time Drift | Temperature fluctuations; Inconsistent mobile phase | Use a column oven; Prepare fresh, degassed mobile phase |
| Poor Resolution | Inadequate separation | Optimize gradient slope; Evaluate different organic solvents (ACN vs. MeOH); Try a different column chemistry |
Visualizations
Caption: General experimental workflow for the HPLC analysis of NTCA.
Caption: A logical troubleshooting guide for common HPLC issues with NTCA.
References
Technical Support Center: N-Nitrosothiazolidine-4-carboxylic acid (NTCA) Chromatography
Welcome to the technical support center for the chromatographic analysis of N-Nitrosothiazolidine-4-carboxylic acid (NTCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to resolve common issues, with a focus on correcting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NTCA)?
This compound (NTCA) is a polar, acidic, N-nitroso compound.[1][2] Its chemical properties, particularly the carboxylic acid group, make it susceptible to specific interactions within a reversed-phase HPLC system that can lead to poor peak shape.
Q2: What is peak tailing and how is it measured?
Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[3] It indicates an issue with the separation process, which can compromise resolution, sensitivity, and the accuracy of quantification.[4][5] It is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 is generally considered tailing.[5]
Q3: Why is my NTCA peak tailing?
The most common cause of peak tailing for an acidic analyte like NTCA is secondary interactions with the stationary phase.[6] The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, but NTCA's polar carboxylic acid group can form secondary ionic or hydrogen-bonding interactions with active sites on the silica-based column packing, particularly residual silanol groups (Si-OH).[7][8] These multiple retention mechanisms cause some NTCA molecules to be retained longer, resulting in a "tail."
Q4: Can the mobile phase pH cause peak tailing for NTCA?
Yes, mobile phase pH is one of the most critical factors.[9] NTCA is a carboxylic acid. To achieve good peak shape in reversed-phase chromatography, the mobile phase pH should be low enough (typically 2-3 pH units below the analyte's pKa) to keep the NTCA molecule in its neutral, protonated form.[10] This suppresses its ionization and minimizes ionic interactions with residual silanols on the stationary phase, which are also suppressed at low pH.[7][9]
Troubleshooting Guide: Resolving NTCA Peak Tailing
Use the following logical workflow to diagnose and resolve peak tailing issues in your NTCA analysis.
Caption: A logical workflow for troubleshooting peak tailing in NTCA chromatography.
The Role of Silanol Interactions
Peak tailing for NTCA is often caused by a secondary retention mechanism involving ionized silanol groups on the silica surface of the column's stationary phase. At a mid-range pH, both the NTCA's carboxylic acid group and the surface silanols can be ionized, leading to strong electrostatic interactions.
Caption: Diagram of secondary ionic interactions causing NTCA peak tailing.
Impact of Mobile Phase Parameters on Peak Shape
The following tables summarize the expected impact of mobile phase pH and buffer concentration on the peak asymmetry factor for NTCA.
Table 1: Effect of Mobile Phase pH on NTCA Peak Asymmetry
| Mobile Phase pH | Expected NTCA Ionization State | Expected Silanol State | Expected Asymmetry Factor (As) | Rationale |
| 6.5 | Deprotonated (-COO⁻) | Mostly Ionized (SiO⁻) | > 2.0 | Strong ionic interaction between analyte and stationary phase.[7][11] |
| 4.5 | Partially Ionized | Partially Ionized | 1.5 - 2.0 | Reduced, but still significant, secondary interactions.[11] |
| 2.5 | Protonated (-COOH) | Protonated (SiOH) | 1.0 - 1.2 | Both analyte and silanols are neutralized, minimizing secondary interactions. [9] |
Table 2: Effect of Buffer Concentration on NTCA Peak Asymmetry (at pH 2.8)
| Buffer Concentration | Expected Asymmetry Factor (As) | Rationale |
| 0 mM (No Buffer) | > 1.8 | Local pH shifts on the column can lead to inconsistent ionization.[10] |
| 5 mM | 1.3 - 1.5 | Provides some pH control, but may be insufficient for the sample load.[5] |
| 25-50 mM | 1.0 - 1.2 | Provides robust pH control across the column, ensuring uniform analyte ionization. [4] |
Baseline Experimental Protocol for NTCA Analysis
This protocol is a recommended starting point for the analysis of NTCA using reversed-phase HPLC with UV detection. It is based on established methods for similar polar acidic compounds.[7]
Table 3: Recommended HPLC-UV Method Parameters for NTCA
| Parameter | Recommended Condition | Notes |
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm) | A modern, fully end-capped column is critical to minimize available silanol groups. |
| Mobile Phase A | 25 mM Sodium Phosphate Monobasic (NaH₂PO₄) in Water | Adjust pH to 2.5 with phosphoric acid. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | |
| Gradient | Start at 5% B, hold for 2 min. Ramp to 95% B over 10 min. Hold for 2 min. Return to 5% B and equilibrate for 5 min. | Gradient may need optimization based on sample matrix. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Injection Vol. | 10 µL | Reduce if peak fronting (overload) is observed. |
| Sample Diluent | Mobile Phase A or Water/ACN (95:5) | Avoid dissolving the sample in a solvent stronger than the initial mobile phase.[4] |
| Detection | UV at 210 nm | NTCA may have absorbance at other wavelengths; 210 nm is a good starting point for acidic compounds without strong chromophores.[7] |
| Guard Column | C18, matched to the analytical column | Recommended to extend the life of the analytical column.[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jordilabs.com [jordilabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analysis of emerging food contaminants [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. newfoodmagazine.com [newfoodmagazine.com]
Technical Support Center: Analysis of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the LC-MS/MS analysis of N-Nitrosothiazolidine-4-carboxylic acid (NTCA).
Troubleshooting Guide: Reducing Ion Suppression for NTCA
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing the polar N-nitroso compound, NTCA.
Problem: Low NTCA signal intensity or poor sensitivity.
Possible Cause 1: Matrix Effects Leading to Ion Suppression
Matrix components co-eluting with NTCA can compete for ionization in the MS source, reducing the signal intensity of the target analyte.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting NTCA.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For a polar compound like NTCA, various SPE sorbents can be tested. A study on 13 N-nitrosamines showed that for polar analytes, specific SPE cartridges like Strata X-C demonstrated good retention and recovery[1].
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate NTCA from interfering substances based on its solubility.
-
Protein Precipitation (PPT): For biological matrices, PPT with acetonitrile or methanol is a common first step to remove the bulk of proteins. However, this method may not remove other matrix components that can cause ion suppression.
-
Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of all matrix components, thereby lessening their impact on the ionization of NTCA.
-
-
Improve Chromatographic Separation: Modifying the LC method can separate NTCA from co-eluting matrix interferences.
-
Column Chemistry: Utilize a column that provides good retention and peak shape for polar compounds. For polar nitrosamines, pentafluorophenyl (F5) stationary phases have shown excellent retention and selectivity.
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent, additives like formic acid or ammonium formate) can significantly alter the retention times of NTCA and interfering compounds, leading to better separation.
-
Gradient Elution: Employing a well-designed gradient elution can help to resolve NTCA from the bulk of the matrix components, which often elute at the beginning or end of the chromatographic run.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NTCA is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to NTCA, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio[2][3].
Caption: Schematic of a post-column infusion experiment.
Quantitative Data Summary
The following table summarizes expected recovery and ion suppression for different sample preparation techniques based on literature for polar nitrosamines and similar analytes. Actual values for NTCA will depend on the specific matrix and experimental conditions.
| Sample Preparation Technique | Expected Recovery for Polar Analytes | Expected Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Moderate to High | High | Simple and fast, but provides minimal cleanup of non-protein matrix components. |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate | Selectivity depends on the choice of extraction solvent. May not be efficient for highly polar compounds. |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | Offers a wide range of sorbents for targeted cleanup. Mixed-mode or polar-compatible phases are recommended for NTCA. |
| Dilution (e.g., 10-fold) | N/A (concentration is reduced) | Low | Simple and effective at reducing matrix effects, but may compromise the limit of detection. |
A study on various nitrosamines in different food matrices reported recoveries between 69% and 123% using an optimized extraction method, with minimal matrix effects observed when comparing pre- and post-extraction spikes.[1] Another study on processed meats found NTCA levels ranging from 501.290 to 4227.492 µg/kg, highlighting the importance of a robust analytical method in complex matrices.[4]
References
Method validation challenges for N-Nitrosothiazolidine-4-carboxylic acid assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) assays.
Troubleshooting Guide
Method validation for NTCA, a non-volatile N-nitrosamine, can present several challenges. This guide addresses specific issues that may arise during your experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the carboxylic acid moiety of NTCA.- Use of organic diluents for sample preparation causing solvent mismatch with the mobile phase.[1]- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure NTCA is in a consistent ionic state (e.g., add 0.1% formic acid).- If possible, use water or a mobile phase-matched diluent for sample preparation.[1]- Consider a different stationary phase, such as one with end-capping or a biphenyl column, which can improve retention for polar compounds.[1] |
| Low Sensitivity / High Limit of Quantification (LOQ) | - Suboptimal ionization in the mass spectrometer source.- Inefficient fragmentation in MS/MS.- Matrix suppression effects from the sample excipients. | - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Atmospheric pressure chemical ionization (APCI) can be a good alternative to electrospray ionization (ESI) for some nitrosamines.[1]- Optimize collision energy for the specific precursor-to-product ion transition for NTCA.- Implement more rigorous sample clean-up procedures like solid-phase extraction (SPE) to remove interfering matrix components.[2]- Use an isotopically labeled internal standard for NTCA to compensate for matrix effects. |
| Poor Reproducibility (High %RSD) | - Inconsistent sample preparation.- Instability of NTCA in the sample or standard solutions.- Variable matrix effects between samples. | - Automate sample preparation steps where possible.- Protect standard and sample solutions from light, as nitrosamines can be photosensitive.[3]- Evaluate the short-term and long-term stability of NTCA in the chosen diluent and matrix. Store solutions at appropriate temperatures.- Ensure the internal standard is added early in the sample preparation process to account for variability. |
| Inaccurate Results (Poor Recovery) | - Degradation of NTCA during sample processing.- Loss of analyte during extraction or concentration steps.- Inaccurate standard concentrations. | - Avoid high temperatures and strongly acidic or basic conditions during sample preparation to prevent potential degradation or artifactual formation.[3]- Given NTCA is non-volatile, evaporative concentration steps are less risky than for volatile nitrosamines, but still need to be optimized.[3]- Use a certified reference standard for NTCA to prepare calibration curves and quality control samples.[4] |
| Carryover in LC System | - Adsorption of NTCA onto parts of the LC system (e.g., injector, column).- Insufficient needle wash. | - Optimize the needle wash procedure with a strong solvent.- Introduce blank injections after high-concentration samples to assess and mitigate carryover.- Consider the use of a column with a different stationary phase chemistry. |
Frequently Asked Questions (FAQs)
1. What is the biggest challenge in developing a method for NTCA compared to other nitrosamines like NDMA?
The primary difference lies in its chemical properties. NTCA is a non-volatile, polar, acidic compound, whereas nitrosamines like N-nitrosodimethylamine (NDMA) are smaller, more volatile, and less polar. This means that sample preparation techniques and chromatographic conditions must be adapted. For instance, while Gas Chromatography (GC) is often used for volatile nitrosamines, Liquid Chromatography (LC) coupled with mass spectrometry (MS) is the required technique for NTCA. The carboxylic acid group on NTCA also means that the pH of the mobile phase will significantly impact its retention and peak shape in reversed-phase chromatography.
2. Can NTCA form artificially during sample analysis?
Yes, there is a potential for in-situ nitrosation if precursors are present in the sample matrix. Thiazolidine-4-carboxylic acid, the precursor to NTCA, can form from the reaction of cysteine and formaldehyde.[5] If residual nitrites are present in the sample or reagents and the conditions are acidic, artificial formation of NTCA can occur. To mitigate this, it is recommended to add a nitrosating inhibitor, such as sulfamic acid or ascorbic acid, during sample preparation.
3. What are the ideal LC-MS/MS parameters for NTCA analysis?
While optimization is required for each specific instrument and matrix, a good starting point for an LC-MS/MS method would be:
-
Column: A C18 or Biphenyl column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for nitrosamines.
-
MS/MS Transitions: The precursor ion would be the protonated molecule [M+H]+. Product ions would need to be determined by infusing a standard solution of NTCA and optimizing the collision energy to achieve stable and intense fragments.
4. How can I handle matrix effects in my NTCA assay?
Matrix effects, where components of the sample other than the analyte of interest alter the ionization efficiency, are a common challenge.[2] The most effective way to compensate for this is by using a stable isotope-labeled (SIL) internal standard of NTCA (e.g., with ¹³C or ¹⁵N). The SIL internal standard will co-elute with the native NTCA and experience the same matrix effects, allowing for accurate quantification. If a SIL standard is not available, matrix-matched calibration standards or a standard addition approach should be used.
5. Is NTCA stable in solution?
Nitrosamines as a class of compounds can be sensitive to light, and their stability in different solvents and pH conditions can vary.[3] It is crucial to perform stability studies as part of your method validation. This should include bench-top stability in the sample matrix, autosampler stability, and freeze-thaw stability. Solutions should be stored in amber vials or protected from light to prevent photodegradation.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of a non-volatile nitrosamine like NTCA using LC-MS/MS. The values are representative and should be established for each specific method.
| Validation Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be defined based on required reporting limits. | 0.5 - 50 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.5 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.15 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.3% - 104.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | Intra-day: 4.5%Inter-day: 6.8% |
| Specificity | No significant interference at the retention time of the analyte. | No interfering peaks observed in blank matrix. |
| Analyte Stability | Within ±15% of initial concentration. | Stable for 24 hours at room temperature and 72 hours in the autosampler at 4°C. |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of NTCA in a Drug Product
1. Sample Preparation:
- Weigh and transfer the powder equivalent of one dose of the drug product into a 50 mL centrifuge tube.
- Add an appropriate volume of an internal standard spiking solution (e.g., ¹³C₂, ¹⁵N-NTCA in diluent).
- Add 20 mL of diluent (e.g., 0.1% formic acid in 10% methanol/water).
- Vortex for 5 minutes to dissolve the sample.
- Centrifuge at 4000 rpm for 15 minutes.
- Transfer an aliquot of the supernatant into an HPLC vial for analysis. If necessary, further dilute the sample to fit within the calibration range.
2. LC-MS/MS Conditions:
- LC System: UPLC/HPLC System
- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Injection Volume: 10 µL
- Column Temperature: 40 °C
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization: ESI Positive
- MRM Transitions: To be determined (e.g., NTCA: m/z 163 → [product ion]; SIL-NTCA: m/z [M+H]+ → [product ion])
Visualizations
Caption: Experimental workflow for the analysis of NTCA.
Caption: Troubleshooting decision tree for NTCA assay validation.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambrex.com [cambrex.com]
- 4. N-Nitroso Thiazolidine-4-Carboxylic Acid - SRIRAMCHEM [sriramchem.com]
- 5. Presence in human urine of a new N-nitroso compound, N-nitrosothiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitrosothiazolidine-4-carboxylic Acid (NTCA) Artifact Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the artifact formation of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NTCA) and why is it a concern as an artifact?
Q2: How does NTCA form as an artifact during sample preparation?
A2: NTCA is primarily formed through a two-step reaction. First, endogenously present or contaminant L-cysteine reacts with formaldehyde to form a stable intermediate, thiazolidine-4-carboxylic acid (TCA). Subsequently, this intermediate is nitrosated by a nitrosating agent, such as nitrous acid (formed from nitrite salts under acidic conditions), to yield NTCA.[1][2]
Q3: What are the common sources of the precursors for NTCA artifact formation?
A3: The key precursors are L-cysteine, formaldehyde, and a nitrosating agent (typically nitrite).
-
L-cysteine: Can be naturally present in biological samples (e.g., plasma, urine, tissues).
-
Formaldehyde: Can be a contaminant in reagents, solvents, or be generated from the degradation of certain compounds. It is also used in some laboratory procedures.
-
Nitrite: Can be present as an impurity in reagents and excipients, or introduced through the use of nitric acid or other nitrosating agents during the manufacturing process of active pharmaceutical ingredients (APIs).[3]
Q4: Which analytical techniques are most susceptible to NTCA artifact formation?
A4: Analytical methods that involve acidic conditions and elevated temperatures, such as some Gas Chromatography-Mass Spectrometry (GC-MS) procedures, can be particularly susceptible to the in-situ formation of nitrosamines, including NTCA.[4] While Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for nitrosamine analysis to avoid high temperatures, improper sample preparation for LC-MS can still lead to artifact formation.
Q5: Can NTCA be a naturally occurring compound in samples?
A5: Yes, NTCA has been identified in various smoked and cured food products, suggesting it can be present in certain matrices prior to analysis.[1][5] Therefore, it is crucial to distinguish between pre-existing NTCA and artifactual NTCA formed during sample handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of NTCA and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high levels of NTCA detected. | Artifactual formation of NTCA during sample preparation due to the presence of precursors (cysteine, formaldehyde, nitrite) and favorable reaction conditions (acidic pH, elevated temperature). | 1. Add a quenching agent: Introduce a nitrosating agent scavenger such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) to the sample at the earliest stage of preparation to inhibit the nitrosation of thiazolidine-4-carboxylic acid.2. Control pH: Adjust the sample pH to be neutral or slightly basic during extraction and processing to minimize the formation of the active nitrosating species.3. Avoid high temperatures: If possible, use analytical techniques that do not require high temperatures, such as LC-MS instead of GC-MS.[4] If GC-MS is necessary, optimize the injection port temperature to be as low as feasible.4. Use high-purity reagents: Ensure all solvents, reagents, and excipients are of high purity and tested for nitrite contamination. |
| Poor reproducibility of NTCA measurements between replicate samples. | Inconsistent artifact formation due to slight variations in sample handling time, temperature, or pH between replicates. | 1. Standardize sample preparation workflow: Implement and strictly adhere to a detailed Standard Operating Procedure (SOP) for sample preparation, ensuring consistent timing, temperature, and pH for all samples.2. Automate sample preparation: Utilize automated sample preparation systems to enhance precision and reproducibility.[6]3. Incorporate internal standards: Use stable isotope-labeled internal standards for NTCA to account for variability in both the analytical method and potential artifact formation. |
| NTCA detected in blank or control samples. | Contamination of reagents, solvents, or labware with NTCA precursors or NTCA itself. | 1. Thoroughly clean all labware: Use a rigorous cleaning protocol for all glassware and equipment.2. Test all reagents: Analyze all reagents and solvents for the presence of NTCA and its precursors before use.3. Use dedicated labware: If possible, dedicate a set of labware specifically for nitrosamine analysis to prevent cross-contamination. |
| Difficulty distinguishing between endogenous and artifactual NTCA. | The analytical method does not differentiate between NTCA originally present in the sample and that formed during the analytical process. | 1. Conduct a "spiked" recovery experiment: Analyze a sample with and without the addition of a known amount of a nitrosamine precursor (e.g., nitrite). A significant increase in NTCA in the spiked sample indicates a high potential for artifact formation.2. Analyze a sample with and without a quenching agent: A significant decrease in NTCA levels in the presence of a quenching agent suggests that a portion of the measured NTCA was artifactual. |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on NTCA Artifact Formation | Rationale |
| pH | Acidic (pH < 7) | Increased formation | Acidic conditions promote the formation of the active nitrosating agent, nitrous acid (HNO₂), from nitrite salts. |
| pH | Neutral to Basic (pH ≥ 7) | Decreased formation | The concentration of the active nitrosating species is significantly lower at neutral to basic pH. |
| Temperature | Elevated Temperature | Increased formation | Higher temperatures generally increase the rate of chemical reactions, including the formation of thiazolidine-4-carboxylic acid and its subsequent nitrosation. Decarboxylation of NTCA to form N-nitrosothiazolidine (a different nitrosamine) can also occur at very high temperatures (e.g., >110°C).[5] |
| Temperature | Room or Reduced Temperature | Decreased formation | Lower temperatures slow down the reaction kinetics. |
| Precursor Concentration | High (Cysteine, Formaldehyde, Nitrite) | Increased formation | The rate of formation is dependent on the concentration of the reactants. |
| Precursor Concentration | Low (Cysteine, Formaldehyde, Nitrite) | Decreased formation | Limiting the availability of any of the precursors will reduce the amount of NTCA formed. |
| Presence of Quenching Agent | Ascorbic Acid or α-tocopherol present | Significantly Decreased formation | These agents act as scavengers for nitrosating agents, preventing them from reacting with the thiazolidine-4-carboxylic acid intermediate. |
Detailed Experimental Protocols
Protocol for Minimizing NTCA Artifact Formation in Biological Samples (e.g., Plasma, Urine)
This protocol provides a general framework. Specific parameters should be optimized and validated for the particular matrix and analytical method used.
1. Materials and Reagents:
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High-purity, nitrite-free water and organic solvents (e.g., acetonitrile, methanol).
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Ascorbic acid solution (e.g., 1 M in nitrite-free water, freshly prepared).
-
pH adjustment solutions (e.g., ammonium hydroxide, formic acid).
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Stable isotope-labeled internal standard for NTCA.
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Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary).
2. Sample Collection and Handling:
-
Collect samples in appropriate containers.
-
Process samples as quickly as possible. If storage is necessary, store at -80°C.
-
Avoid repeated freeze-thaw cycles.
3. Sample Preparation Procedure:
-
Thawing: Thaw frozen samples at room temperature or in a cool water bath.
-
Initial Treatment and Quenching:
-
To 1 mL of the biological sample, immediately add a sufficient volume of the ascorbic acid solution to achieve a final concentration that effectively inhibits nitrosation (e.g., 10-50 mM). This step is critical and should be performed at the very beginning of the sample preparation process.
-
Add the internal standard.
-
-
pH Adjustment:
-
Gently mix the sample.
-
Adjust the pH of the sample to be between 7.0 and 8.0 using a suitable pH adjustment solution.
-
-
Protein Precipitation (for plasma/serum):
-
Add a cold protein precipitation solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:sample).
-
Vortex for 1 minute and then centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Extraction and Cleanup (if necessary):
-
Carefully collect the supernatant.
-
If further cleanup is required, proceed with Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) under neutral or slightly basic pH conditions.
-
-
Final Sample Preparation for Analysis:
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the residue in the mobile phase used for LC-MS analysis.
-
4. Analytical Method:
-
Use a validated LC-MS/MS method for the quantification of NTCA. This technique avoids the high temperatures associated with GC that can promote artifact formation.
Visualizations
Caption: Reaction pathway for the artifact formation of NTCA.
Caption: Recommended workflow to minimize NTCA artifact formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Effect of this compound on formation of N-nitrosothiazolidine in uncooked bacon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Enhancing recovery of N-Nitrosothiazolidine-4-carboxylic acid from complex samples.
Welcome to the Technical Support Center for N-Nitrosothiazolidine-4-carboxylic acid (NTCA) Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the recovery of NTCA from complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NTCA) and why is it important to analyze?
This compound (NTCA) is a non-volatile N-nitroso compound that can be found in various cured meat and fish products.[1] Its analysis is crucial as it can be a precursor to the volatile carcinogen N-nitrosothiazolidine (NTHZ), especially under conditions like frying.[1] Monitoring NTCA levels is important for food safety and quality control.
Q2: What are the primary challenges in recovering NTCA from complex samples?
The main challenges in analyzing NTCA from complex samples such as food matrices or biological fluids include:
-
Low concentration levels: NTCA is often present at trace levels (ppb), requiring sensitive analytical methods.[1]
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Matrix interference: Complex samples contain numerous compounds that can interfere with NTCA extraction and detection.[2][3][4]
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Analyte stability: NTCA may degrade during sample processing, especially at high temperatures.[1][3]
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Extraction efficiency: Achieving high and reproducible recovery from intricate matrices can be difficult.[5]
Q3: Which analytical techniques are most suitable for NTCA analysis?
The most common and effective techniques for the analysis of NTCA and other non-volatile nitrosamines are High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This method offers high sensitivity and selectivity. Gas Chromatography (GC) can also be used, but it typically requires a derivatization step to make the non-volatile NTCA suitable for GC analysis.[9][10]
Q4: What is derivatization and when is it necessary for NTCA analysis?
Derivatization is the process of chemically modifying a compound to enhance its analytical properties.[9] For GC analysis, NTCA, being non-volatile, must be derivatized to increase its volatility and thermal stability.[9][11] A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[11][12] For LC-MS/MS analysis, derivatization is generally not required.
Troubleshooting Guides
Issue 1: Low Recovery of NTCA
Q: My NTCA recovery is consistently low (<60%). What are the potential causes and how can I troubleshoot this?
A: Low recovery can stem from several factors throughout the analytical workflow.[3][5] A systematic approach is needed to identify the source of the loss.
Potential Causes & Solutions:
-
Incomplete Extraction from the Sample Matrix:
-
Problem: The extraction solvent may not be efficiently disrupting the interactions between NTCA and the sample matrix.
-
Solution:
-
Optimize Solvent Polarity: Adjust the polarity of the extraction solvent. For a polar compound like NTCA, ensure the solvent system is sufficiently polar. Experiment with mixtures of solvents like methanol, acetonitrile, and water.[3]
-
Improve Extraction Dynamics: Increase the efficiency of the extraction process by using techniques such as sonication, vortexing, or increasing the extraction time.[3]
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Adjust Sample pH: The charge state of NTCA (a carboxylic acid) is pH-dependent. Adjusting the pH of the sample homogenate can significantly impact its solubility in the extraction solvent. For acidic analytes, extraction into an organic solvent is often more efficient at a lower pH.[13]
-
-
-
Analyte Loss During Cleanup/Purification (e.g., Solid-Phase Extraction - SPE):
-
Problem: NTCA may not be retained effectively on the SPE sorbent, or it may not be completely eluted.
-
Solution:
-
Check SPE Sorbent Choice: Ensure the sorbent chemistry is appropriate for NTCA. A mixed-mode or ion-exchange sorbent might be more effective than a simple reversed-phase sorbent.[14]
-
Optimize SPE Steps: Review each step of your SPE protocol (conditioning, loading, washing, and elution). Insufficient conditioning, an inappropriate wash solvent, or an elution solvent that is too weak can all lead to analyte loss.[3][15] Use a stronger elution solvent or increase the elution volume.[3]
-
-
-
Degradation of NTCA:
Troubleshooting Workflow for Low NTCA Recovery
Caption: Troubleshooting decision tree for low NTCA recovery.
Issue 2: High Matrix Interference and Poor Signal-to-Noise
Q: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis, leading to poor data quality. How can I mitigate this?
A: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples.[2][5] They occur when co-eluting matrix components affect the ionization efficiency of the target analyte.
Potential Causes & Solutions:
-
Inadequate Sample Cleanup:
-
Problem: The sample preparation method is not sufficiently removing interfering matrix components. Simple protein precipitation or dilute-and-shoot methods are often prone to significant matrix effects.[2]
-
Solution:
-
Implement a More Rigorous Cleanup: Switch from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][13][15] These techniques provide much cleaner extracts.
-
Optimize SPE/LLE: Fine-tune your extraction protocol to be more selective for NTCA. This includes optimizing wash steps in SPE to remove interferences without eluting the analyte, or using back-extraction in LLE.[13][15]
-
-
-
Poor Chromatographic Separation:
-
Problem: NTCA is co-eluting with matrix components that interfere with its ionization.
-
Solution:
-
Modify LC Gradient: Adjust the mobile phase gradient to better separate NTCA from the interfering peaks.
-
Change Column Chemistry: Try a different HPLC column with an alternative stationary phase (e.g., HILIC instead of C18) to change the elution profile of both the analyte and interferences.
-
-
-
Instrumental Factors:
-
Problem: The mass spectrometer source is not optimally configured, making it more susceptible to matrix effects.
-
Solution:
-
Optimize MS Source Parameters: Adjust parameters like spray voltage, gas flows, and source temperature to improve ionization efficiency and reduce susceptibility to suppression.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for NTCA is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
-
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Selectivity | Typical Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Low | High | Poor | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate-High | Good | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Excellent | Moderate-High |
| Supported Liquid Extraction (SLE) | Moderate | High | Good | High |
This table provides a general comparison; actual performance depends on the specific application and optimization.[2][16]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for NTCA from an Aqueous Matrix
This protocol provides a general framework for SPE. It should be optimized for your specific sample matrix and analytical system.
-
Sorbent Selection: Choose a suitable SPE cartridge. For NTCA, a mixed-mode anion exchange or a hydrophilic-lipophilic balanced (HLB) polymer sorbent is a good starting point.[2]
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.[2] This solvates the sorbent.
-
Do not allow the sorbent bed to go dry.
-
-
Equilibration:
-
Pass 1 mL of water (or a buffer matching your sample's pH) through the cartridge.[2] This prepares the sorbent for the aqueous sample.
-
Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove weakly bound interferences. This step is critical and may require optimization.
-
-
Elution:
-
Elute the NTCA with 1-2 mL of a strong solvent (e.g., methanol or acetonitrile, possibly with a small percentage of formic acid or ammonia to facilitate elution).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Workflow for Solid-Phase Extraction (SPE)
Caption: Standard workflow for solid-phase extraction.
Protocol 2: Liquid-Liquid Extraction (LLE) for NTCA
LLE separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous and an organic phase).[17][18]
-
Sample Preparation:
-
Start with the sample in an aqueous solution (e.g., a homogenized food sample diluted in buffer).
-
-
pH Adjustment:
-
Adjust the pH of the aqueous sample to <2 using an acid (e.g., HCl). At this low pH, the carboxylic acid group of NTCA will be protonated, making the molecule less polar and more soluble in an organic solvent.[13]
-
-
Extraction:
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[18]
-
Allow the layers to separate. Centrifugation can be used to achieve a sharp separation.
-
-
Collection:
-
Carefully collect the organic layer (top or bottom, depending on the solvent density) containing the NTCA.
-
-
Drying and Concentration:
-
Pass the organic extract through a drying agent like sodium sulfate to remove residual water.[18]
-
Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
-
Principles of pH-based Liquid-Liquid Extraction
References
- 1. Effect of this compound on formation of N-nitrosothiazolidine in uncooked bacon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. gcms.cz [gcms.cz]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Solid-phase extraction of 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid from urine drug-testing specimens with the cerex polycrom-THC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of N-Nitrosothiazolidine-4-carboxylic acid (NTCA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) during analysis.
Troubleshooting Guide
Low recovery, poor peak shape, and inconsistent results during NTCA analysis can often be attributed to its degradation. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low NTCA Recovery | Thermal Degradation: NTCA can decarboxylate to form N-nitrosothiazolidine (NTHZ) at elevated temperatures. Studies have shown this can occur at temperatures as low as 110°C. | - Avoid excessive heat during sample preparation and analysis. - If using Gas Chromatography (GC), ensure the injection port temperature is as low as possible while still allowing for efficient volatilization. Consider derivatization to improve thermal stability. - Whenever possible, use High-Performance Liquid Chromatography (HPLC) with a non-destructive detector like UV or Mass Spectrometry (MS) at ambient or sub-ambient column temperatures. |
| pH-induced Degradation: While specific data for NTCA is limited, N-nitroso compounds can be unstable in strongly acidic or basic conditions. Thiazolidine-4-carboxylic acids have shown instability in strongly basic solutions. N-nitroso-hydrochlorothiazide, a related compound, degrades rapidly at a pH of 6 to 8.[1] | - Maintain the sample and mobile phase pH within a neutral to slightly acidic range (pH 3-6). - Buffer all solutions to prevent pH shifts during storage and analysis. - If extraction from a basic matrix is necessary, minimize the exposure time and neutralize the extract immediately. | |
| Photodegradation: N-nitrosamines are known to be susceptible to degradation upon exposure to ultraviolet (UV) light.[2][3] | - Protect samples from direct sunlight and artificial light sources. - Use amber vials or wrap sample containers in aluminum foil. - Minimize the time samples spend in the autosampler, especially if it is not refrigerated or light-protected. | |
| Variable/Irreproducible Results | Inconsistent Sample Handling: Differences in storage time, temperature, and light exposure between samples can lead to varying levels of degradation. | - Standardize the entire analytical workflow, from sample collection to analysis. - Prepare samples in batches and analyze them promptly. - If storage is necessary, keep all samples under identical, controlled conditions (e.g., frozen at -20°C or -80°C in the dark). |
| Matrix Effects: Components in the sample matrix (e.g., biological fluids, food extracts) can catalyze degradation or interfere with the analysis. | - Employ a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. - Use a matrix-matched calibration curve to compensate for any remaining matrix effects. - An isotopically labeled internal standard can help to correct for variability in extraction and matrix effects. | |
| Poor Peak Shape (Tailing or Fronting) | On-Column Degradation: The stationary phase of the chromatography column can sometimes contribute to the degradation of sensitive analytes. | - Use a high-quality, well-maintained column. - Consider using a column with a different stationary phase chemistry. - Ensure the mobile phase is compatible with the column and the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for NTCA?
A1: The most well-documented degradation pathway for NTCA is thermal decarboxylation, where it loses a molecule of carbon dioxide to form N-nitrosothiazolidine (NTHZ). This process is more likely to occur at elevated temperatures, such as those used in GC analysis or during sample processing at high heat. Other potential degradation pathways, common to N-nitroso compounds, include photodegradation by UV light and hydrolysis under strongly acidic or basic conditions.
Q2: What are the ideal storage conditions for NTCA samples and standards?
A2: To minimize degradation, NTCA samples and standards should be stored in a freezer at -20°C or, for long-term storage, at -80°C. They should be protected from light by using amber vials or by wrapping the containers in foil. It is also advisable to store them in a neutral pH buffer to prevent acid- or base-catalyzed hydrolysis.
Q3: Which analytical technique is best suited for the analysis of NTCA to minimize degradation?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector such as a mass spectrometer (LC-MS/MS) is generally the preferred method for the analysis of NTCA. This technique avoids the high temperatures associated with Gas Chromatography (GC) that can cause thermal degradation. When developing an HPLC method, it is recommended to use a buffered mobile phase in the neutral to slightly acidic range and to control the column temperature.
Q4: Are there any specific sample preparation techniques that can help to stabilize NTCA?
A4: Yes, several techniques can help to improve the stability of NTCA during sample preparation:
-
Work quickly and at low temperatures: Perform extractions and other sample manipulations on ice or in a cold room to minimize thermal degradation.
-
Control pH: Ensure that all solutions used during sample preparation are buffered to a neutral or slightly acidic pH.
-
Protect from light: Conduct all sample preparation steps under low light conditions and use light-blocking containers.
-
Use antioxidants: For complex matrices, the addition of an antioxidant like ascorbic acid (Vitamin C) can sometimes help to prevent oxidative degradation, although its effectiveness for NTCA specifically would need to be validated.
Experimental Protocols
Protocol 1: General Procedure for Sample Preparation of NTCA from a Solid Matrix (e.g., Food Sample)
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Extraction: Extract a known weight of the homogenized sample with a suitable solvent (e.g., acetonitrile/water mixture) at a controlled, cool temperature. The extraction should be performed away from direct light.
-
pH Adjustment: Immediately after extraction, check the pH of the extract and adjust it to a neutral range (pH 6-7) using a suitable buffer.
-
Cleanup: Use Solid-Phase Extraction (SPE) to clean up the extract. A C18 or a mixed-mode cation exchange cartridge can be effective for this purpose.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the pH-adjusted extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the NTCA with a stronger solvent.
-
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).
-
Reconstitution: Reconstitute the residue in the mobile phase, vortex, and transfer to an amber autosampler vial for analysis.
Visualizations
Caption: Troubleshooting workflow for NTCA analysis.
Caption: Potential degradation pathways of NTCA.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Nitrosothiazolidine-4-carboxylic Acid (NTCA) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a nitrosamine impurity of concern in pharmaceutical products and food. The selection of an appropriate analytical method is critical for ensuring the safety and quality of drug substances and products. This document outlines and compares the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data accuracy, precision, and reliability. Key validation parameters are presented to facilitate an objective comparison and aid in the selection of the most suitable method for a given application.
Comparison of Analytical Method Performance for NTCA Quantification
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of NTCA. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 - 150 ng/mL | 0.3 - 3 ng/mL | 0.03 - 0.3 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% | < 2% |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Instrumentation Cost | Low | Moderate | High |
| Sample Preparation | Minimal to moderate | Derivatization often required | Minimal to moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often used for initial screening and for the quantification of higher levels of NTCA due to its simplicity and lower cost.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and directly injected into the HPLC system. Solid-phase extraction (SPE) may be used for sample cleanup and concentration if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and specificity than HPLC-UV. Derivatization is typically required to improve the volatility and thermal stability of NTCA.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection at 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Sample Preparation: The sample is extracted with a suitable organic solvent. The extract is then derivatized, for example, by silylation with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), to convert the carboxylic acid group to a more volatile silyl ester.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of trace levels of NTCA. It combines the separation power of HPLC with the high specificity of tandem mass spectrometry.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for NTCA, providing high selectivity and sensitivity.
-
Sample Preparation: The sample is dissolved in a suitable solvent, and a simple "dilute-and-shoot" approach is often sufficient. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for sample cleanup.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for NTCA quantification, as per ICH guidelines.
Workflow for analytical method validation.
Signaling Pathways and Logical Relationships
The process of selecting and validating an analytical method for NTCA quantification follows a logical progression designed to ensure the method is fit for its intended purpose.
Logical flow for method selection.
A Head-to-Head Comparison: N-Nitrosothiazolidine-4-carboxylic acid (NTCA) vs. N-nitrosoproline (NPRO) as Biomarkers of Endogenous Nitrosation
For researchers, scientists, and drug development professionals, the accurate assessment of endogenous nitrosation is a critical aspect of toxicology and disease etiology. This guide provides a comprehensive comparison of two leading urinary biomarkers: N-Nitrosothiazolidine-4-carboxylic acid (NTCA) and N-nitrosoproline (NPRO).
Endogenous formation of N-nitroso compounds (NOCs) from dietary and other environmental precursors is a significant area of research due to the carcinogenic potential of many of these compounds. The use of non-carcinogenic N-nitrosamino acids excreted in urine as biomarkers provides a non-invasive method to estimate the in vivo nitrosation burden. For years, NPRO has been the most commonly used biomarker for this purpose. However, the discovery of NTCA has presented a potentially more sensitive alternative. This guide will objectively compare their performance, supported by experimental data, and provide detailed methodologies for their analysis.
Comparative Performance: NTCA vs. NPRO
Several studies have indicated that NTCA may be a more sensitive biomarker for endogenous nitrosation than NPRO. This is primarily attributed to the significantly faster in vitro formation rate of its precursor, thiazolidine-4-carboxylic acid, compared to proline.[1]
One study found that the amounts of NTCA and a related compound, N-nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA), excreted in 24-hour urine samples were, on average, 2.4 and 1.6 times greater than that of NPRO in the same individuals.[1] This suggests a higher baseline excretion and potentially a greater dynamic range for detecting changes in nitrosation.
A strong positive correlation has been observed between urinary levels of NTCA and NPRO. In a large cohort study, the Spearman correlation coefficient between the two biomarkers was 0.70, indicating that they are generally reflective of the same underlying exposure to nitrosating agents.[2]
Key Performance Characteristics
| Feature | This compound (NTCA) | N-nitrosoproline (NPRO) | Supporting Evidence |
| Precursors | L-Cysteine, Formaldehyde, Nitrosating agent | L-Proline, Nitrosating agent | [3] |
| In Vitro Formation Rate | 250-500 times faster than proline | Baseline | [1] |
| Relative Urinary Excretion | Generally higher than NPRO | Lower than NTCA | [1] |
| Correlation with NPRO | High (r = 0.70) | - | [2] |
| Inhibition by Ascorbic Acid | Formation is inhibited | Formation is inhibited | [4] |
| Safety Profile | Non-mutagenic and low cytotoxicity in vitro | Generally considered non-carcinogenic and non-mutagenic | [5] |
Quantitative Data from Human Studies
The following tables summarize quantitative data on the urinary excretion of NTCA and NPRO from various studies, providing a snapshot of their levels in different populations and under different dietary conditions.
Table 1: Baseline Urinary Excretion of NTCA and NPRO in a General Population
| Biomarker | Mean Excretion (µ g/24h ) | Range (µ g/24h ) | Reference |
| NTCA | - | 0.9 - 35.9 | [1] |
| NPRO | - | (Data not explicitly provided in the same study for direct comparison of means) |
Note: The referenced study[1] states NTCA excretion was 2.4 times that of NPRO, but does not provide the mean and range for NPRO for this specific cohort.
Table 2: Urinary Excretion of NTCA and NPRO in Relation to Gastric Cancer Risk (Median, µg/g creatinine)
| Biomarker | Gastric Cancer Cases | Healthy Controls | Reference |
| NTCA | 1.83 | 1.96 | [2] |
| NPRO | 0.81 | 0.82 | [2] |
Table 3: Effect of Dietary Nitrate and Proline on NPRO Excretion
| Condition | Mean NPRO Excretion (nmol/24h) | Reference | |---|---|---|---| | Proline alone (500 mg) | 5 ± 1 |[4] | | Proline (500 mg) + Nitrate (400 mg) | 26 ± 2 |[4] |
Experimental Protocols
Accurate quantification of NTCA and NPRO in urine is crucial for their use as biomarkers. Gas chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive method for the analysis of N-nitroso compounds.
Detailed Methodology for Urinary NTCA and NPRO Analysis by GC-TEA
This protocol is a synthesis of information from multiple sources describing the analysis of N-nitrosamino acids in urine.
1. Sample Collection and Storage:
-
Collect 24-hour urine samples in bottles containing a preservative such as sodium azide.
-
Measure the total volume and store aliquots at -20°C until analysis.
2. Sample Preparation and Extraction:
-
Thaw urine samples to room temperature.
-
To an aliquot of urine (e.g., 20 mL), add an internal standard (e.g., N-nitrosopipecolic acid).
-
Acidify the urine to approximately pH 1 with hydrochloric acid.
-
Extract the N-nitrosamino acids from the urine using a solid-phase extraction (SPE) cartridge (e.g., a reverse-phase C18 cartridge).
-
Wash the cartridge with a non-polar solvent (e.g., dichloromethane) to remove interfering compounds.
-
Elute the N-nitrosamino acids from the cartridge with a more polar solvent (e.g., methanol or ethyl acetate).
3. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatize the N-nitrosamino acids to make them volatile for GC analysis. A common method is esterification using diazomethane or a safer alternative like trimethylsilyldiazomethane to form methyl esters.
4. GC-TEA Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for the separation of derivatized amino acids (e.g., a DB-5 or equivalent).
-
Injector: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature gradient is used to separate the target analytes. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium or hydrogen.
-
-
Thermal Energy Analyzer (TEA):
-
The TEA is a highly specific detector for N-nitroso compounds.
-
The column effluent is passed through a pyrolyzer, which cleaves the N-NO bond.
-
The resulting nitric oxide (NO) radical reacts with ozone in a reaction chamber, producing chemiluminescence.
-
The emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of the N-nitroso compound.
-
5. Quantification:
-
Prepare a calibration curve using standards of NTCA and NPRO treated with the same extraction and derivatization procedure.
-
Quantify the analytes in the urine samples by comparing their peak areas to the calibration curve, corrected for the recovery of the internal standard.
Signaling Pathways and Formation Mechanisms
The formation of NPRO and NTCA in vivo is a result of the reaction between nitrosating agents and their respective amine precursors.
N-nitrosoproline (NPRO) Formation
NPRO is formed from the nitrosation of the secondary amino acid, L-proline. This reaction primarily occurs in the acidic environment of the stomach, where nitrite is converted to nitrous acid, a potent nitrosating agent.
Caption: Formation of N-nitrosoproline (NPRO) from L-proline and nitrite.
This compound (NTCA) Formation
The formation of NTCA is a two-step process. First, L-cysteine reacts with formaldehyde to form thiazolidine-4-carboxylic acid. This cyclic secondary amine is then rapidly nitrosated to form NTCA.
Caption: Two-step formation of NTCA from L-cysteine, formaldehyde, and nitrite.
Conclusion
Both NTCA and NPRO are valuable biomarkers for assessing endogenous nitrosation. The available evidence suggests that NTCA may offer greater sensitivity due to its higher rate of formation and generally higher concentrations in urine. The strong correlation between the two biomarkers indicates that they reflect similar exposure pathways. The choice of biomarker may depend on the specific research question, the expected level of exposure, and the analytical capabilities of the laboratory. For studies requiring the highest sensitivity to detect small changes in nitrosation, NTCA appears to be the more promising candidate. However, due to its longer history of use, a wealth of comparative data is available for NPRO. The concurrent measurement of both biomarkers can provide a more comprehensive assessment of in vivo nitrosation.
References
- 1. Presence in human urine of new sulfur-containing N-nitrosamino acids: N-nitrosothiazolidine 4-carboxylic acid and N-nitroso 2-methylthiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Levels of N-Nitroso Compounds in Relation to Risk of Gastric Cancer: Findings from the Shanghai Cohort Study | PLOS One [journals.plos.org]
- 3. Occurrence in human urine of new sulphur-containing N-nitrosamino acids N-nitrosothiazolidine 4-carboxylic acid and its 2-methyl derivative, and their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Measurement of N-Nitrosothiazolidine-4-carboxylic Acid (NTCA)
This guide provides a comparative overview of analytical methodologies for the quantification of N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a non-volatile N-nitroso compound found in various smoked and cured food products. While a formal inter-laboratory comparison study for NTCA measurement has not been identified in the public domain, this document synthesizes data and protocols from published research to offer a valuable resource for researchers, scientists, and drug development professionals. The guide outlines common analytical techniques, summarizes reported quantitative findings, and details experimental procedures to aid in the selection and implementation of appropriate analytical methods.
Data Presentation: Comparison of Analytical Methods and Reported NTCA Levels
The following table summarizes quantitative data for NTCA from various studies, highlighting the analytical methods employed and the concentrations detected in different sample matrices.
| Laboratory/Study Reference | Sample Matrix | Analytical Method | Reported NTCA Concentration (ppb) |
| Sen et al. | Smoked Meats and Fish | HPLC-TEA | Up to 13,700 |
| Unknown Study[1] | Uncooked Cured Meat Products | Not Specified | 8 - 1,400 |
| Unknown Study[1] | Fried Bacon | HPLC-TEA | Not explicitly quantified for NTCA, but its precursor role to NTHZ was studied. |
Experimental Protocols
A prevalent and sensitive method for the determination of NTCA in food matrices is High-Performance Liquid Chromatography coupled with a Thermal Energy Analyzer (HPLC-TEA). The following protocol is based on methodologies described for the analysis of N-nitroso compounds in cured meat and fish products[2].
Objective: To quantify the concentration of NTCA in a given sample matrix (e.g., cured meat, smoked fish).
Principle: The sample is extracted with a solvent mixture, and interfering substances such as fats are removed. The extract is then cleaned up using column chromatography. The final extract is analyzed by HPLC-TEA, which provides high selectivity and sensitivity for nitroso compounds.
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid
-
Ascorbyl palmitate
-
Sulfamic acid
-
Isooctane
-
Basic alumina (6% water content)
-
NTCA analytical standard
-
Deionized water
Procedure:
-
Sample Homogenization: A representative portion of the sample is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with a solution of acetonitrile and glacial acetic acid (100:1, v/v). Small amounts of ascorbyl palmitate and sulfamic acid are added as N-nitrosation inhibitors[2].
-
Lipid Removal: Fats and lipids are removed from the extract by liquid-liquid partitioning against isooctane[2]. The aqueous phase containing NTCA is collected.
-
Column Cleanup: The aqueous extract is passed through a column packed with basic alumina containing 6% water for cleanup[2].
-
Concentration: The cleaned-up extract is concentrated under reduced pressure.
-
HPLC-TEA Analysis: The concentrated extract is redissolved in a suitable solvent and injected into the HPLC-TEA system for quantification.
-
Confirmation: The identity of NTCA can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation)[1].
-
Detection Limit: The reported detection limit for similar non-volatile nitrosamines using this methodology is approximately 1-2 ppb[2].
Mandatory Visualizations
Experimental Workflow for NTCA Analysis
Caption: General experimental workflow for the analysis of NTCA in food samples.
Formation Pathway of this compound (NTCA)
Caption: Chemical formation pathway of NTCA from its precursors.
References
Cross-Validation of HPLC and GC Methods for the Analysis of N-Nitrosothiazolidine-4-carboxylic Acid (NTCA)
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative determination of N-Nitrosothiazolidine-4-carboxylic acid (NTCA). The information presented is based on established analytical principles and data from studies on similar N-nitroso compounds, offering a framework for method selection and validation for researchers, scientists, and drug development professionals.
Introduction to this compound (NTCA)
This compound (NTCA) is a member of the N-nitrosamine class of compounds. N-nitrosamines are of significant concern in the pharmaceutical industry and food safety due to their potential carcinogenic properties.[1][2] The formation of NTCA can occur from the reaction of nitrite with L-thioproline.[3] Given the potential health risks associated with nitrosamine impurities, regulatory agencies worldwide require sensitive and accurate analytical methods for their detection and quantification in various matrices, including pharmaceutical products.[1] The choice between analytical techniques such as HPLC and GC is critical and depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[4]
Comparative Overview of HPLC and GC for NTCA Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they differ fundamentally in their principles and applications.[4]
-
HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile and thermally labile.[4] This makes it a strong candidate for the analysis of NTCA, which, as a carboxylic acid, may have limited volatility and could be susceptible to degradation at high temperatures. Liquid chromatography can also offer advantages in sample preparation, often requiring simpler procedures.[5]
-
GC is ideally suited for the analysis of volatile and thermally stable compounds.[4][5] For less volatile analytes, derivatization is often required to increase their volatility and thermal stability. GC, particularly when coupled with mass spectrometry (GC-MS), can provide high separation efficiency and sensitivity.[6][7]
The selection of the most appropriate technique for NTCA analysis requires careful consideration of these factors. A cross-validation approach, where both methods are developed and their performance characteristics are compared, is the most rigorous way to determine the optimal analytical strategy.
Experimental Protocols
The following sections detail hypothetical, yet plausible, experimental protocols for the analysis of NTCA by HPLC and GC. These protocols are based on methodologies reported for similar N-nitroso compounds and serve as a starting point for method development and validation.
3.1. High-Performance Liquid Chromatography (HPLC-UV) Method
This proposed HPLC method is adapted from a validated method for a similar thiazolidine carboxylic acid derivative.[8]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing NTCA in a suitable diluent (e.g., a mixture of the mobile phase).
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (based on typical UV absorbance for nitrosamines).[2]
-
Injection Volume: 10 µL.
-
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed GC-MS method includes a derivatization step to enhance the volatility of NTCA and is based on methods for other N-nitroso acids.[9]
-
Sample Preparation and Derivatization:
-
Extract NTCA from the sample matrix using a suitable organic solvent after acidification.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to convert NTCA to its more volatile trimethylsilyl (TMS) ester.
-
The derivatized sample is then ready for injection.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).[7]
-
Injection Mode: Splitless injection to maximize sensitivity.
-
Ionization Mode: Electron Ionization (EI).[7]
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring characteristic ions of the derivatized NTCA.[7]
-
Data Presentation: Comparative Performance
The following tables summarize the expected performance characteristics of the proposed HPLC and GC methods for NTCA analysis, based on typical validation data for similar compounds.
Table 1: Method Validation Parameters for HPLC and GC Analysis of NTCA
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 0.1 - 10 µg/mL | 0.01 - 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD%) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL |
| Analysis Time | ~15 minutes | ~25 minutes |
Table 2: Comparison of Method Attributes
| Attribute | HPLC-UV | GC-MS |
| Analyte Volatility Requirement | Not required | Required (derivatization needed) |
| Thermal Stability Requirement | Not critical | Critical |
| Sample Preparation Complexity | Low to moderate | High (includes derivatization) |
| Sensitivity | Good | Excellent |
| Selectivity | Good | Excellent (with MS detection) |
| Cost of Instrumentation | Moderate | High |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the proposed HPLC and GC methods.
Caption: Experimental workflow for the HPLC-UV analysis of NTCA.
Caption: Experimental workflow for the GC-MS analysis of NTCA.
Conclusion and Recommendations
Both HPLC and GC methodologies present viable options for the analysis of this compound. The choice between the two will ultimately depend on the specific analytical requirements.
-
HPLC-UV offers a more straightforward and potentially faster method with less complex sample preparation. It is likely to be sufficient for routine quality control where high sensitivity is not the primary concern. Its applicability to non-volatile and thermally labile compounds makes it a robust choice for NTCA.[4][5]
-
GC-MS , on the other hand, provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis.[6] However, the necessity of a derivatization step adds complexity and potential for variability in the sample preparation process. The thermal stability of the derivatized NTCA would also need to be carefully evaluated.
For a comprehensive cross-validation, it is recommended to develop and validate both methods. The HPLC method can serve as a primary quantitative tool, while the GC-MS method can be used for confirmatory purposes and for analyses requiring lower detection limits. The validation of any analytical method should adhere to the guidelines set by relevant regulatory bodies to ensure data integrity and reliability.[10][11][12]
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. glsciences.com [glsciences.com]
- 3. Mutagenicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. mac-mod.com [mac-mod.com]
- 6. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. scielo.br [scielo.br]
Comparative analysis of N-Nitrosothiazolidine-4-carboxylic acid levels in different foods.
A Comparative Analysis of N-Nitrosothiazolidine-4-carboxylic Acid (NTCA) Levels in Foods for Researchers and Drug Development Professionals
This compound (NTCA) is a non-volatile N-nitroso compound that has been detected in various food products. Its presence is a concern due to the potential carcinogenic nature of some N-nitroso compounds. This guide provides a comparative analysis of NTCA levels in different foods, supported by experimental data, to serve as a resource for researchers, scientists, and professionals in drug development.
Quantitative Data on NTCA Levels in Various Foods
The concentration of NTCA in food can vary significantly depending on the food type, processing methods, and storage conditions. Smoked and cured meat products have been identified as major sources of NTCA.
| Food Category | Specific Food Item | NTCA Concentration (µg/kg or ppb) | Reference(s) |
| Meat Products | Raw Bacon (old-fashioned direct smoking) | > 1,000 - 13,700 | [1] |
| Uncooked Cured Meats | 8 - 1400 | [2] | |
| Smoked Lamb Legs (raw) | 3.8 - 46.0 | [3] | |
| Various Smoked Meats | 27 - 344 | [1] | |
| Fish and Seafood | Smoked Fish | Traces to varying levels | [1] |
| Dried Fish (under simulated gastric conditions) | 20 | [1] | |
| Vegetables | Dried and Pickled Vegetables (under simulated gastric conditions) | 7.3 - 35.6 | [1] |
| Locally Grown Brassica oleracea ('Hak') leaves (under simulated gastric conditions) | 69.9 | [1] | |
| Beverages | Traditional Tea ('Kehwa') (under simulated gastric conditions) | 9.2 | [1] |
Experimental Protocols for NTCA Analysis
The quantitative analysis of NTCA in food samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of NTCA, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
Experimental Workflow for NTCA Analysis
Detailed Methodological Steps:
-
Sample Homogenization : A representative portion of the food sample is homogenized to ensure uniformity. For solid foods, this may involve grinding or blending.
-
Extraction : The homogenized sample is extracted with a suitable solvent to isolate the N-nitroso compounds. A common method involves extraction with a mixture of sodium hydroxide (NaOH) and methanol.
-
Clean-up : The extract is then purified to remove interfering substances such as fats and pigments. This is often achieved using solid-phase extraction (SPE) with a sorbent like Florisil.
-
Derivatization : The cleaned-up extract containing NTCA is subjected to a derivatization reaction to increase its volatility for GC analysis. A common silylating agent used for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the carboxylic acid group of NTCA into a more volatile trimethylsilyl (TMS) ester. The reaction is typically carried out by heating the sample with the derivatizing agent.
-
GC-MS Analysis :
-
Gas Chromatography (GC) : The derivatized sample is injected into a gas chromatograph. The separation of the NTCA derivative from other compounds is achieved on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to allow for the elution of compounds with different boiling points.
-
Mass Spectrometry (MS) : The separated compounds from the GC column are introduced into a mass spectrometer for detection and quantification. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target NTCA derivative.
-
-
Data Analysis : The concentration of NTCA in the original food sample is determined by comparing the peak area of the NTCA derivative to that of a known concentration of an internal or external standard.
Formation of this compound in Foods
NTCA is not typically present as a natural component of fresh foods but can form during processing, particularly in smoked products. The formation involves the reaction of naturally occurring precursors with nitrosating agents.
Logical Relationship of NTCA Formation
The primary pathway for NTCA formation involves the reaction of cysteine, an amino acid present in proteins, with formaldehyde, which is a component of wood smoke used in food processing. This reaction forms thiazolidine-4-carboxylic acid. Subsequently, this intermediate can be nitrosated by nitrosating agents, such as nitrite, which is often used as a curing agent in meat products, to form NTCA. The conditions present during smoking and curing, such as temperature and pH, can influence the rate of these reactions.
References
Validating N-Nitrosothiazolidine-4-carboxylic Acid as a Marker for Dietary Nitrate Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) with other established biomarkers for dietary nitrate intake. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate marker for their studies.
Introduction
Dietary nitrate, abundant in green leafy vegetables, is a precursor to nitric oxide (NO), a critical signaling molecule in various physiological processes, including cardiovascular function and metabolic regulation.[1][2] Accurate assessment of dietary nitrate intake is crucial for understanding its role in health and disease. While plasma and salivary nitrate and nitrite are commonly used biomarkers, NTCA, a urinary N-nitrosamine, has emerged as a potential alternative marker of endogenous nitrosation resulting from dietary nitrate consumption.[3][4] This guide evaluates the validity of NTCA as a biomarker by comparing it with other indicators of nitrate intake.
Metabolic Pathway of Dietary Nitrate and NTCA Formation
Dietary nitrate undergoes a series of transformations within the body, leading to the formation of various metabolites, including NTCA.
-
Nitrate to Nitrite Conversion: Upon ingestion, dietary nitrate (NO₃⁻) is absorbed in the upper gastrointestinal tract. A significant portion of circulating nitrate is actively taken up by the salivary glands and concentrated in saliva.[1] Commensal bacteria on the dorsal surface of the tongue then reduce salivary nitrate to nitrite (NO₂⁻).[1]
-
Nitrite to Nitric Oxide (NO) and other Nitrosating Agents: Swallowed nitrite, in the acidic environment of the stomach, is converted to nitrous acid (HNO₂), which can decompose to form various nitrosating agents, including dinitrogen trioxide (N₂O₃). These agents can also be formed from the oxidation of nitric oxide (NO), which can be generated from nitrite.
-
Formation of Thiazolidine-4-carboxylic Acid: NTCA is formed from the nitrosation of its precursor, thiazolidine-4-carboxylic acid. This precursor is the condensation product of two endogenously available molecules: the amino acid L-cysteine and formaldehyde.[3][5]
-
Nitrosation to NTCA: The nitrosating agents generated from dietary nitrate react with thiazolidine-4-carboxylic acid to form NTCA. The amount of NTCA formed is influenced by the availability of both its precursors and the nitrosating agents derived from dietary nitrate.[4]
Comparison of NTCA with Other Dietary Nitrate Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with the intake of the substance of interest. Below is a comparison of urinary NTCA with plasma and salivary nitrate and nitrite.
| Biomarker | Sample Matrix | Typical Response to High Nitrate Diet | Advantages | Disadvantages |
| Urinary NTCA | Urine | Significant increase in excretion | Reflects endogenous nitrosation; non-invasive sample collection. | Influenced by intake of precursors (cysteine and formaldehyde) and other dietary factors; limited direct comparative and dose-response data.[4] |
| Plasma Nitrate | Plasma | 4 to 7-fold increase | Reflects systemic nitrate levels; dose-dependent increase observed.[6] | Invasive sample collection; can be influenced by endogenous NO production. |
| Plasma Nitrite | Plasma | Smaller, transient increase | More direct precursor to NO and nitrosating agents. | Short half-life and rapid conversion to nitrate, making it a less stable marker.[6] |
| Salivary Nitrate | Saliva | 4 to 7-fold increase | Non-invasive sample collection; reflects the initial step in the nitrate-nitrite conversion pathway. | Highly variable and influenced by oral hygiene and recent food intake. |
| Salivary Nitrite | Saliva | 7-fold increase | Direct measure of the activity of oral nitrate-reducing bacteria.[1] | Highly variable and influenced by oral hygiene and recent food intake. |
Experimental Data on Biomarker Response to Dietary Nitrate
The following table summarizes findings from a study investigating the effect of a high nitrate and cysteine diet on urinary NTCA excretion.
| Dietary Period | Daily Nitrate Intake | Daily Cysteine Intake | Mean Urinary NTCA Excretion (nmol/day) |
| Normal Diet | 75 mg | Normal | ~25 |
| High Nitrate | 675 mg | Normal | ~150 |
| Normal Diet + Cysteine | 75 mg | 200 mg | ~50 |
| High Nitrate + Cysteine | 675 mg | 200 mg | ~300 |
Data adapted from a study on the influence of cysteine and nitrate on the endogenous formation of N-nitrosamino acids.[4]
These data demonstrate a clear dose-dependent increase in urinary NTCA excretion with increased dietary nitrate intake, and this effect is potentiated by supplementation with the precursor, L-cysteine.
Experimental Protocols
Measurement of Urinary this compound (NTCA) by Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
This protocol provides a general workflow for the analysis of NTCA in urine. Specific parameters may require optimization based on the instrumentation and standards available.
References
- 1. The effect of dietary nitrate on salivary, plasma, and urinary nitrate metabolism in humans [agris.fao.org]
- 2. Effects of dietary nitrate supplementation on oral health and associated markers of systemic health: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presence in human urine of a new N-nitroso compound, N-nitrosothiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of cysteine and nitrate on the endogenous formation of N-nitrosamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Blood plasma response and urinary excretion of nitrite and nitrate in milk-fed calves after oral nitrite and nitrate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of N-Nitrosothiazolidine-4-carboxylic acid toxicity with other nitrosamines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of N-Nitrosothiazolidine-4-carboxylic acid (NTCA) alongside other notable nitrosamines. The information presented is intended to support research and development activities by offering a concise overview of toxicity profiles, supported by experimental data and methodologies.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for NTCA and a selection of other nitrosamines. The primary endpoint for acute toxicity comparison is the median lethal dose (LD50), which represents the dose required to be lethal to 50% of the tested population.
| Compound | Test Species | Route of Administration | LD50 Value (mg/kg body weight) | Reference |
| This compound (NTCA) | Rat | Oral | 1950 +/- 85 | [1] |
| N-Nitrosomorpholine (NNM) | Rat | Oral | 320 | [1] |
| N-Nitrosodimethylamine (NDMA) | Rat | Oral | 27 | |
| N-Nitrosodiethylamine (NDEA) | Rat | Oral | 58 | |
| N-Nitrosodi-n-propylamine (NDPA) | Rat | Oral | 482 | |
| N-Nitrosodi-isobutylamine | Rat | Oral | >5000 | [2] |
Note: Lower LD50 values indicate higher acute toxicity.
Based on the available acute toxicity data, NTCA demonstrates significantly lower toxicity compared to several other well-studied nitrosamines. For instance, the oral LD50 of NTCA in rats is approximately 6 times higher than that of N-nitrosomorpholine (NNM), indicating a lower acute toxic potential.[1] Furthermore, studies on human cell lines (HeLa S3) have indicated that NTCA exhibits very little cytotoxicity and no mutagenicity in that particular in vitro system.[3] However, it is crucial to note that the carcinogenic status of NTCA is currently considered unknown due to insufficient data.[4]
Experimental Protocols
The following sections detail the methodologies for key toxicological assays cited in this guide, providing a framework for the replication and validation of these findings.
Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 425)
This method, known as the Up-and-Down Procedure, is utilized to determine the median lethal dose (LD50) of a substance.[1]
-
Test Animals: Healthy, young adult rodents (rats are commonly used), fasted prior to dosing.[1][2]
-
Dosage Administration: The test substance is administered orally via gavage in a single dose.
-
Dose Level Progression:
-
The first animal receives a dose one step below the best preliminary estimate of the LD50.
-
Subsequent animals are dosed at 48-hour intervals.
-
If an animal survives, the dose for the next animal is increased.
-
If an animal dies, the dose for the next animal is decreased.
-
-
Observation Period: Animals are observed for 14 days.[1] Special attention is given during the first 4 hours post-administration.
-
Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[2] Animal weight is recorded weekly.
-
Endpoint: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.[1]
In Vitro Cytotoxicity Assay (Example: Neutral Red Uptake Assay)
This assay assesses the viability of cells after exposure to a test substance.
-
Cell Culture: Human cell lines (e.g., HeLa S3, HepG2) are cultured in a suitable medium until a monolayer is formed.[3][5]
-
Exposure: Cells are incubated with various concentrations of the test substance for a defined period (e.g., 24, 48, 72 hours).[5]
-
Neutral Red Staining: The medium is replaced with a medium containing neutral red, a vital dye that is taken up by viable cells.
-
Extraction: After incubation, the dye is extracted from the cells using a destaining solution.
-
Quantification: The amount of dye retained by the cells is measured spectrophotometrically, which is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The concentration that causes a 50% reduction in cell viability (IC50) can be determined.
Bacterial Reverse Mutation Assay (Ames Test) (Adapted from OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6][7]
-
Test Strains: A set of bacterial strains (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[6]
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat or hamster liver) to mimic metabolic processes in mammals.[8][9] For nitrosamines, an enhanced protocol using a higher concentration of S9 (e.g., 30%) and a pre-incubation step is often recommended.[6][8][10]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid due to a reverse mutation) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Mechanisms of Toxicity
Nitrosamines are generally not directly toxic but require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their carcinogenic effects.[3] This activation process leads to the formation of highly reactive electrophilic intermediates that can alkylate DNA, forming DNA adducts. If these DNA adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.
While a specific, unique signaling pathway for NTCA toxicity has not been extensively elucidated, the general mechanism of nitrosamine-induced genotoxicity is well-established. The following diagram illustrates this general pathway.
Caption: General pathway of nitrosamine metabolic activation and genotoxicity.
References
- 1. oecd.org [oecd.org]
- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 4. toxys.com [toxys.com]
- 5. scialert.net [scialert.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Current Status Of The Ames Test For N-nitrosamines | Lhasa Limited [lhasalimited.org]
- 8. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for N-Nitrosothiazolidine-4-carboxylic Acid (NTCA): A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a non-volatile N-nitrosamine found in various food products and biological samples, is of paramount importance. This guide provides a comparative overview of the primary analytical methods employed for NTCA determination, focusing on their performance, reproducibility, and accuracy, supported by available experimental data.
The analytical landscape for NTCA is dominated by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods, which offer high sensitivity and selectivity. While Gas Chromatography (GC) methods are prevalent for volatile nitrosamines, their application to non-volatile compounds like NTCA is less common and often requires derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of NTCA in complex matrices such as processed meat and biological fluids. A notable validated method, developed by Herrmann et al. (2014), allows for the simultaneous determination of both volatile and non-volatile nitrosamines, including NTCA, in processed meat products.
Key Performance Characteristics of a Validated LC-MS/MS Method for NTCA in Processed Meat:
| Parameter | Performance |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode was found to be suitable for NTCA. |
| Limit of Detection (LOD) | Generally between 0.2 and 1 µg/kg. |
| Recovery | 50 - 130% |
| Precision (Repeatability) | 2 - 23% |
Data sourced from Herrmann et al. (2014), Journal of Chromatography A.
Studies have shown that the levels of NTCA in processed meat can vary significantly, with concentrations reported to range from approximately 500 to over 4000 µg/kg in some smoked meat products, underscoring the need for robust and sensitive analytical methods.
Experimental Protocol: LC-MS/MS Analysis of NTCA in Processed Meat
The following provides a generalized experimental protocol based on established methods for the analysis of NTCA in processed meat products.
1. Sample Preparation:
-
Homogenization: A representative sample of the meat product is thoroughly homogenized.
-
Extraction: A known weight of the homogenized sample is extracted with a suitable solvent, often acetonitrile with the addition of formic acid to improve extraction efficiency.
-
Clean-up: The extract is centrifuged, and the supernatant is subjected to a clean-up step to remove interfering matrix components. This may involve solid-phase extraction (SPE) or a simple freeze-out step.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used with a gradient elution program. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid to improve peak shape and ionization.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. For NTCA, electrospray ionization (ESI) in the negative ion mode is employed. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for NTCA.
Gas Chromatography with Thermal Energy Analyzer (GC-TEA)
While less common for non-volatile nitrosamines like NTCA, GC-TEA is a highly specific and sensitive technique for the detection of nitrosamines. The Thermal Energy Analyzer (TEA) is a nitrogen-specific detector that provides excellent selectivity for N-nitroso compounds. However, the application of GC-TEA to NTCA typically requires a derivatization step to convert the non-volatile NTCA into a more volatile derivative suitable for gas chromatography. This additional sample preparation step can introduce variability and potential for analyte loss.
Due to the limited availability of specific validation data for GC-TEA analysis of NTCA in the public domain, a direct quantitative comparison with LC-MS/MS methods is challenging. However, for volatile nitrosamines, GC-TEA has demonstrated excellent sensitivity and reproducibility.
Workflow and Pathway Diagrams
To visualize the analytical workflow and the logical relationship in method selection, the following diagrams are provided.
Confirming the Identity of N-Nitrosothiazolidine-4-carboxylic Acid: A High-Resolution Mass Spectrometry Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the definitive identification of N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a molecule of interest in pharmaceutical and food safety analysis. This document outlines the experimental protocols, presents key performance data, and compares HRMS with alternative analytical techniques, supported by experimental findings from the scientific literature.
Introduction
This compound (NTCA) is a sulfur-containing N-nitrosamine that has been detected in human urine and various food products.[1] Its presence is a potential indicator of endogenous nitrosation, making its accurate identification and quantification crucial for toxicological and exposure studies. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the analysis of N-nitrosamines due to its high sensitivity, selectivity, and mass accuracy.[2][3]
This guide will delve into the specifics of employing LC-HRMS for the confirmation of NTCA, providing a clear pathway for researchers to replicate and validate these findings.
High-Resolution Mass Spectrometry for NTCA Confirmation
The confirmation of a chemical entity's identity using HRMS relies on the precise measurement of its mass-to-charge ratio (m/z) and the characteristic fragmentation pattern of the molecule. For NTCA (C₄H₆N₂O₃S), the theoretical monoisotopic mass is 162.00991323 Da.[4]
Experimental Workflow
The general workflow for the analysis of NTCA using LC-HRMS involves several key steps, from sample preparation to data analysis.
References
- 1. Presence in human urine of a new N-nitroso compound, N-nitrosothiazolidine 4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H6N2O3S | CID 104890 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Nitrosothiazolidine-4-carboxylic Acid (NTCA): An Unvalidated Biomarker for Cancer Risk
Introduction: The search for reliable biomarkers is a cornerstone of cancer research, essential for early detection, risk assessment, and the development of preventive strategies. One such candidate that has been investigated is N-Nitrosothiazolidine-4-carboxylic acid (NTCA), a compound formed endogenously from the reaction of cysteine with formaldehyde and subsequent nitrosation. It is excreted in urine and has been proposed as a potential indicator of exposure to N-nitroso compounds, a class of potent carcinogens. This guide provides an objective comparison of NTCA with other biomarkers of endogenous nitrosation, supported by experimental data, to evaluate its standing as a validated biomarker for cancer risk.
Performance Comparison of Urinary Biomarkers for Endogenous Nitrosation and Gastric Cancer Risk
A nested case-control study conducted within a large prospective cohort in Shanghai provides the most direct evidence to date on the association between urinary NTCA levels and gastric cancer risk. The study quantified NTCA and other N-nitroso compounds in urine samples from 191 gastric cancer patients and 569 individually matched healthy controls.
The results, summarized in the table below, show no statistically significant association between urinary NTCA concentrations and the risk of developing gastric cancer.[1][2] In fact, the median concentration of NTCA was slightly lower in gastric cancer cases compared to the control group.
| Biomarker | Mean Concentration (ng/mL) in Gastric Cancer Cases (n=191) | Mean Concentration (ng/mL) in Healthy Controls (n=569) | Odds Ratio (95% CI) for Highest vs. Lowest Tertile | p-value for trend |
| NTCA | 2.58 | 2.84 | 0.83 (0.54-1.29) | 0.40 |
| NPRO | 1.83 | 1.94 | 0.88 (0.57-1.36) | 0.58 |
| NSAR | 0.08 | 0.09 | 1.01 (0.65-1.57) | 0.94 |
| NMTCA | 0.43 | 0.46 | 0.88 (0.57-1.35) | 0.56 |
Data from the Shanghai Cohort Study.[1][2]
In contrast to the lack of association with NTCA, the same study found that elevated levels of urinary nitrate, a precursor for N-nitroso compounds, were associated with an increased risk of gastric cancer, particularly among individuals seronegative for Helicobacter pylori.[1][2] This highlights the complexity of assessing cancer risk based on a single biomarker and suggests that precursor availability may be a more critical factor.
Alternative Biomarkers for Endogenous Nitrosation
Several other compounds have been investigated as potential biomarkers for endogenous nitrosation and cancer risk. A comparative overview is presented below.
| Biomarker | Description | Evidence for Association with Cancer Risk |
| N-Nitrosoproline (NPRO) | The most well-studied marker of endogenous nitrosation. It is not carcinogenic itself.[3][4] | Some studies have shown higher excretion in populations at high risk for gastric cancer, though results are not always consistent.[5][6][7] The Shanghai Cohort study found no significant association with gastric cancer risk.[2] |
| Urinary Nitrate | A precursor to N-nitroso compounds. | The Shanghai Cohort study showed a positive association with gastric cancer risk in H. pylori-negative individuals.[1][2] |
| Tobacco-Specific Nitrosamines (e.g., NNAL, NNN) | Metabolites of nitrosamines found in tobacco products. | Urinary and serum NNAL have been linked to lung cancer risk, and urinary NNN to esophageal cancer risk in prospective studies. |
Experimental Protocols
Quantification of Urinary N-Nitroso Compounds (including NTCA)
The analysis of NTCA and other non-volatile N-nitroso compounds in urine is typically performed using a combination of chromatography and a selective detector.
1. Sample Preparation and Extraction:
-
Collection: 24-hour urine samples are collected. To prevent artifactual formation of N-nitroso compounds, a nitrosation inhibitor such as ammonium sulfamate is often added to the collection containers.[8]
-
Storage: Samples are stored at -20°C or lower until analysis.[8]
-
Extraction: Solid-phase extraction (SPE) is a common method for extracting and concentrating N-nitroso compounds from urine. This involves passing the urine sample through a cartridge containing a sorbent that retains the analytes of interest, which are then eluted with a solvent.
2. Analytical Methodology: HPLC-TEA or GC-TEA
-
High-Performance Liquid Chromatography with Thermal Energy Analyzer (HPLC-TEA): This is a well-established method for the analysis of non-volatile N-nitroso compounds.
-
Principle: The extracted sample is injected into an HPLC system for separation of the different N-nitroso compounds. The eluent from the HPLC column is then passed into a Thermal Energy Analyzer (TEA). The TEA pyrolyzes the N-nitroso compounds, releasing nitric oxide (NO). This NO then reacts with ozone to produce excited nitrogen dioxide, which emits light upon returning to its ground state. The amount of light emitted is proportional to the amount of the N-nitroso compound.[5][7]
-
-
Gas Chromatography with Thermal Energy Analyzer (GC-TEA): This method is suitable for volatile N-nitrosamines and can be used for non-volatile compounds after derivatization to make them volatile.
Signaling Pathways and Experimental Workflows
Endogenous Formation of NTCA
The formation of NTCA in the body is a multi-step process that begins with the reaction of two common molecules: the amino acid L-cysteine and formaldehyde. This reaction forms thiazolidine-4-carboxylic acid, which can then be nitrosated by nitrosating agents present in the body to form NTCA.
Caption: Endogenous synthesis pathway of NTCA.
General Workflow for Urinary Biomarker Analysis
The process of analyzing urinary biomarkers like NTCA for cancer risk assessment involves several key stages, from sample collection to data analysis and interpretation.
Caption: Workflow for urinary NTCA analysis.
Conclusion
Based on the available scientific evidence, this compound (NTCA) has not been validated as a reliable biomarker for cancer risk. The most comprehensive study to date, a nested case-control study within the Shanghai Cohort, found no significant association between urinary NTCA levels and the risk of gastric cancer.[1][2] While NTCA is an indicator of endogenous nitrosation, its levels do not appear to correlate with cancer development. In contrast, other markers such as urinary nitrate and tobacco-specific nitrosamines have shown a more consistent association with the risk of certain cancers. Therefore, for researchers, scientists, and drug development professionals, focusing on these alternative biomarkers may be more fruitful in the pursuit of effective cancer risk assessment and prevention strategies. Further research may be warranted to explore the utility of NTCA in other cancer types or in conjunction with other biomarkers, but its standalone value as a cancer risk biomarker is not supported by current data.
References
- 1. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Urinary Levels of N-Nitroso Compounds in Relation to Risk of Gastric Cancer: Findings from the Shanghai Cohort Study | PLOS One [journals.plos.org]
- 3. N-Nitroso-L-proline | 7519-36-0 | Benchchem [benchchem.com]
- 4. N-Nitrosoproline andN-Nitrosohydroxyproline (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 5. The N-nitrosoproline test as a measure of cancer risk in geographical comparison studies: results from Italy and an overall comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 7. In vivo Nitrosoproline formation and other risk factors in Costa Rican Children from high-and low-risk areas for gastric cancer [kerwa.ucr.ac.cr]
- 8. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. III.3.b GC-TEA determination of N-nitrosoproline in urine to provide an index for endogenous N-nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Nitrosothiazolidine-4-carboxylic Acid: A Procedural Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must handle N-Nitrosothiazolidine-4-carboxylic acid (NTCA) with extreme caution due to its classification as a potential carcinogen. This guide provides essential safety and logistical information for the proper disposal of NTCA, drawing from established protocols for N-nitroso compounds and other carcinogenic substances. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Core Principles of NTCA Disposal
Disposal of NTCA and any materials contaminated with it requires a multi-step process focused on containment, segregation, and specialized disposal. Under no circumstances should NTCA or its waste be disposed of down the drain or in regular trash.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for hazardous waste pickup.[3][4][5]
Procedural Summary for NTCA Handling and Disposal
| Phase | Action | Key Considerations | Citations |
| Preparation | Develop a comprehensive disposal plan before beginning any experiment involving NTCA. | This plan should outline the handling of contaminated wastes and surplus chemicals. | [1][4][6] |
| Prepare a designated work area within a certified chemical fume hood. | Cover the work surface with absorbent, plastic-backed paper to contain any spills. | [3][4][7] | |
| Personal Protective Equipment (PPE) | Wear appropriate PPE at all times. | This includes chemically resistant gloves, a fully fastened lab coat, and eye protection. For powdered forms or when creating aerosols, a respirator may be necessary. | [6][7] |
| Waste Segregation & Collection | Segregate all NTCA waste from other laboratory waste streams. | This includes unused NTCA, contaminated consumables (e.g., pipette tips, absorbent paper), and contaminated PPE. | [1] |
| Collect all NTCA waste in clearly labeled, sealed, and unbreakable containers. | Label containers with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and the specific chemical name. | [3] | |
| Decontamination | Decontaminate all non-disposable equipment and work surfaces after use. | Use an appropriate decontamination solution. While specific data for NTCA is unavailable, a common procedure for other N-nitroso compounds involves a 10% sodium thiosulfate, 1% sodium hydroxide solution, with a contact time of 24 hours.[7] For spills, absorb the material first, then decontaminate the area. | [4][5][7] |
| Wash hands thoroughly after handling NTCA, even after removing gloves. | Use cold water first, followed by soap and warm water. | [1] | |
| Storage & Disposal | Store sealed NTCA waste containers in a designated, secure area away from incompatible materials. | Transport waste in a secondary, unbreakable container. | [3][5][6] |
| Arrange for hazardous waste pickup through your institution's EHS office. | Do not attempt to dispose of the waste independently. | [3][7] |
Experimental Protocols for Decontamination
Decontamination of Equipment and Surfaces:
A procedure for the inactivation of N-Nitroso-N-methylurea (NMU) can be adapted as a starting point for developing a validated decontamination protocol for NTCA-contaminated materials[7]:
-
Prepare the Inactivation Solution: Create a solution of 10% sodium thiosulfate and 1% sodium hydroxide in water. Prepare a sufficient quantity to fully submerge or saturate all contaminated materials.
-
Application: Within a chemical fume hood, pour the inactivation solution into a suitable container. Place reusable glassware and other non-porous materials into the solution, ensuring they are completely submerged. For surfaces, thoroughly wet them with the solution.
-
Soaking: Allow the materials to soak for a minimum of 24 hours to ensure complete decontamination.
-
Post-Decontamination Rinsing: After 24 hours, the decontaminated items can be removed and thoroughly rinsed with water. The rinse water may need to be collected as hazardous waste, pending institutional guidelines. The remaining inactivation solution, once the 24-hour period is complete, may be suitable for drain disposal after neutralization, but this must be confirmed with your local EHS office.[7]
Note: The efficacy of this procedure for NTCA has not been confirmed in the provided search results. It is presented as a potential method based on protocols for similar compounds.
NTCA Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. chemos.de [chemos.de]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. jefferson.edu [jefferson.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. unthsc.edu [unthsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
